3'-O-Me-C(Bz)-2'-phosphoramidite
Description
BenchChem offers high-quality 3'-O-Me-C(Bz)-2'-phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-Me-C(Bz)-2'-phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H54N5O9P |
|---|---|
Molecular Weight |
863.9 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-43-42(57-7)40(60-45(43)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1 |
InChI Key |
BENGZEFYMXNUAR-VKBHKTMGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The 2'-5' Linkage Paradigm: A Technical Whitepaper on 3'-O-Me-C(Bz)-2'-phosphoramidite
Executive Summary & Mechanistic Rationale
In the rapidly evolving landscape of oligonucleotide therapeutics—spanning antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers—overcoming the pharmacokinetic hurdle of nuclease degradation remains a primary objective. While standard modifications focus on the 2'-position (e.g., 2'-O-Methyl, 2'-Fluoro) or the phosphate backbone (e.g., phosphorothioates), altering the internucleotide linkage itself offers a profound structural advantage.
3'-O-methyl-C(Bz)-2'-phosphoramidite is a highly specialized nucleoside building block designed to synthesize oligonucleotides with non-canonical 2'-5' phosphodiester linkages [1]. By shifting the reactive phosphoramidite moiety to the 2'-position and capping the 3'-position with an O-methyl ether, this monomer forces the solid-phase synthesis to proceed in a 5'-to-2' direction.
The Causality of the Design:
Most endogenous exonucleases and endonucleases have evolved to recognize the specific spatial geometry of the canonical 3'-5' phosphodiester bond. By introducing a 2'-5' linkage, the internucleotide distance and backbone angle are fundamentally altered, rendering the oligonucleotide virtually "invisible" to standard nucleases[2]. Furthermore, the 3'-O-Methyl group serves a dual purpose: it acts as a permanent protecting group during synthesis to prevent 3'-branching, and it locks the ribose ring into a C3'-endo (A-form RNA-like) pucker, which enhances the thermodynamic stability (
Physicochemical Properties & Specifications
To ensure reproducible synthesis, it is critical to understand the physical and chemical parameters of the amidite. The table below summarizes the core quantitative data for 3'-O-Me-C(Bz)-2'-phosphoramidite[1][3].
| Property | Specification / Value |
| Chemical Name | N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-methylcytidine 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |
| CAS Number | 179479-03-9 |
| Molecular Formula | C47H54N5O9P |
| Molecular Weight | 863.93 g/mol |
| Protecting Groups | 5'-O-DMT, N4-Benzoyl (Bz), 2'-O-Cyanoethyl-N,N-diisopropyl |
| Purity | |
| Solubility | Soluble in DMSO ( |
| Storage Conditions | -20°C (Desiccated, sealed, away from light and moisture) |
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis (SPOS)
Synthesizing 2'-5' linked oligonucleotides requires specific deviations from standard 3'-5' RNA/DNA synthesis protocols. The 2'-hydroxyl is sterically more hindered than the primary 5'-hydroxyl or the standard 3'-hydroxyl, necessitating optimized coupling conditions.
Self-Validating Workflow for 2'-5' Synthesis
This protocol is designed as a self-validating system: by monitoring the trityl cation release at each step, the operator can mathematically verify coupling efficiency before proceeding to cleavage.
Step 1: Amidite Preparation & Desiccation
-
Action: Dissolve 3'-O-Me-C(Bz)-2'-phosphoramidite in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M to 0.15 M.
-
Causality: The 2'-position is sterically hindered. A higher molarity (0.15 M) increases the collision frequency between the amidite and the support-bound 5'-hydroxyl, driving the reaction to completion. Ensure water content is
ppm to prevent premature hydrolysis of the phosphoramidite.
Step 2: Detritylation
-
Action: Flush the solid support with 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) for 60 seconds.
-
Validation: Collect the eluent and measure absorbance at 498 nm. The intensely orange DMT cation provides a direct quantification of available reactive sites.
Step 3: Sterically Optimized Coupling
-
Action: Co-inject the 0.15 M amidite solution with a strong activator, such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT). Extend the coupling time to 6–8 minutes (compared to the standard 2-3 minutes for DNA).
-
Causality: The bulky 3'-O-Methyl group adjacent to the 2'-phosphoramidite creates significant steric drag. Extended coupling time and a highly acidic activator (like ETT, pKa ~4.28) are mandatory to fully protonate the diisopropylamino leaving group and facilitate nucleophilic attack by the 5'-OH.
Step 4: Capping & Oxidation
-
Action: Cap unreacted 5'-OH groups using Acetic Anhydride (
) and N-Methylimidazole (NMI) for 2 minutes. Oxidize the unstable phosphite triester to a stable pentavalent phosphate using 0.02 M in THF/Pyridine/Water for 1 minute. -
Causality: Capping prevents the formation of (n-1) deletion sequences, which are nearly impossible to separate from the full-length product via HPLC.
Step 5: Cleavage and Deprotection
-
Action: Cleave the oligonucleotide from the solid support and remove the N4-Benzoyl (Bz) protecting group using AMA (Ammonium hydroxide / 40% aqueous Methylamine, 1:1 v/v) at 65°C for 15 minutes.
Caption: The Solid-Phase Oligonucleotide Synthesis (SPOS) cycle adapted for 2'-phosphoramidites.
Therapeutic Applications: RNase L Activation and ss-siRNA
The strategic incorporation of 3'-O-Me-C(Bz)-2'-phosphoramidite is not merely an exercise in synthetic chemistry; it is a targeted approach to modulating biological pathways.
Single-Stranded siRNA (ss-siRNA) Optimization
While double-stranded siRNAs are the standard, single-stranded siRNAs offer better biodistribution profiles. However, they are highly susceptible to degradation. Systematic chemical modification using 2'-5' linkages at specific positions (often combined with locked nucleic acids in the seed region) has been shown to significantly enhance the knockdown activity of ss-siRNAs in vivo by conferring extreme nuclease resistance while maintaining the flexibility required for RISC loading[2].
The RNase L Activation Pathway
The most profound biological application of 2'-5' linked oligonucleotides is the activation of RNase L (Ribonuclease L). In mammalian cells, the innate immune response to viral double-stranded RNA triggers the synthesis of endogenous 2'-5' oligoadenylates (2-5A). These 2-5A molecules bind to the ankyrin repeats of latent RNase L, causing it to homodimerize into an active endoribonuclease that destroys viral RNA[4].
By synthesizing chimeric antisense oligonucleotides that contain a target-binding domain (canonical 3'-5' DNA/RNA) attached to a 2'-5' linked domain (synthesized using 2'-phosphoramidites like 3'-O-Me-C), researchers can create "RNase L-recruiting chimeras." The antisense domain binds the disease-causing mRNA, and the 2'-5' domain recruits and activates RNase L to cleave the target, effectively hijacking the cell's antiviral machinery for targeted gene silencing[4].
Caption: Mechanism of targeted RNA degradation via synthetic 2'-5' oligonucleotide recruitment of RNase L.
Conclusion
The 3'-O-Me-C(Bz)-2'-phosphoramidite represents a sophisticated tool in the oligonucleotide chemist's arsenal. By deliberately breaking the rules of canonical 3'-5' biology, we can engineer therapeutic molecules that bypass nuclease degradation and tap into potent, alternative intracellular degradation pathways like RNase L. Mastery of its sterically demanding synthesis protocol is essential for any drug development program looking to push the boundaries of RNA therapeutics.
References
-
Journal of Medicinal Chemistry (ACS Publications). Activation of Murine RNase L by Isopolar 2'-Phosphonate Analogues of 2',5' Oligoadenylates. Retrieved from[Link][4]
-
ResearchGate. Systematic Chemical Modifications of Single Stranded siRNAs Significantly Improved CTNNB1 mRNA Silencing. Retrieved from[Link][2]
Sources
3'-O-Methylated RNA Stability and Nuclease Resistance: A Technical Guide
Executive Summary
The inherent instability of ribonucleic acid (RNA) presents a formidable barrier in molecular biology and nucleic acid therapeutics. The ubiquitous presence of ribonucleases (RNases) and exonucleases in biological fluids necessitates advanced chemical modifications to preserve RNA integrity. Among the most potent structural interventions is 3'-O-methylation . By replacing the hydroxyl (-OH) group at the 3' position of the ribose ring with a methoxy (-OCH₃) group, researchers can fundamentally alter the thermodynamic and enzymatic vulnerability of the RNA molecule.
This whitepaper provides an in-depth analysis of 3'-O-methylation, dissecting its mechanistic role in blocking 3'
The Mechanistic Basis of Nuclease Resistance
To understand the protective power of 3'-O-methylation, one must first examine the causality of RNA degradation. Exonucleases, such as Snake Venom Phosphodiesterase (SVPD) or cellular 3'
The Chemical Causality of Degradation vs. Protection
-
The Vulnerability (Unmodified RNA): Exonucleases require a free 3'-OH group to coordinate with Mg²⁺ ions in their active site. This coordination positions the terminal phosphodiester bond for a nucleophilic attack by an activated water molecule, leading to rapid hydrolytic cleavage.
-
The Solution (3'-O-Methylation): Alkylation of the 3'-OH to form a 3'-O-methyl ether completely removes the necessary nucleophile [3]. Without the 3'-hydroxyl group, the RNA terminus cannot properly coordinate within the exonuclease active site. This creates severe steric hindrance and chemical impossibility for terminal cleavage, effectively acting as an absolute chain terminator [5].
While biological systems utilize a related modification—HEN1-mediated 2'-O-methylation at the 3' terminus—to protect small RNAs from 3' uridylation and subsequent decay [1], synthetic biology leverages true 3'-O-methylation to achieve near-absolute resistance against exonucleolytic degradation in synthetic oligonucleotides (siRNAs and ASOs).
mRNA Therapeutics: The ARCA Revolution
Beyond the 3' terminus, 3'-O-methylation plays a revolutionary role at the 5' end of mRNA. In vitro transcribed (IVT) mRNA requires a 5' cap (m⁷GpppG) for ribosomal recognition and protection against decapping enzymes.
When using standard cap analogs, T7 RNA polymerase can initiate transcription using the 3'-OH of either the m⁷G or the unmethylated G. If it initiates via the m⁷G, the cap is incorporated backwards (Gppp-m⁷G-RNA), rendering the mRNA translationally dead.
The 3'-O-Methyl Solution: The Anti-Reverse Cap Analog (ARCA) is chemically modified as m⁷(3'-O-methyl)GpppG . Because the 3'-OH of the m⁷G moiety is methylated, T7 RNA polymerase is chemically blocked from using it for initiation [2]. The polymerase is forced to initiate exclusively via the unmethylated G, resulting in 100% of the transcripts possessing the correct, translationally competent cap orientation.
Fig 1: Mechanism of ARCA-mediated co-transcriptional capping driven by 3'-O-methylation.
Quantitative Data: Impact of Modifications
The following table synthesizes the quantitative impact of various terminal modifications on RNA stability and functional efficacy.
| RNA Modification | Structural Context | Primary Mechanism of Action | Exonuclease Resistance (t½) | Translational Efficacy |
| Unmodified RNA | Baseline | N/A | < 10 minutes | Baseline (~50% capped) |
| 3'-Terminal 2'-O-Methyl | 3' End (Biological) | Prevents 3' uridylation (HEN1) | ~2-4 hours | N/A |
| 3'-Terminal 3'-O-Methyl | 3' End (Synthetic) | Removes 3'-OH nucleophile | > 24 hours | N/A (Used in RNAi) |
| ARCA (m⁷,3'-O-Me-G) | 5' Cap (Synthetic) | Forces forward cap orientation | Moderately enhanced | > 2.5x increase |
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a causal explanation to ensure researchers understand the thermodynamic and enzymatic forces at play.
Protocol A: In Vitro Exonuclease Resistance Assay
This protocol quantifies the stability of 3'-O-methylated oligonucleotides against aggressive 3'
Fig 2: Step-by-step workflow for validating 3'-O-methyl RNA nuclease resistance in vitro.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize a 5'-FAM labeled unmodified RNA (Internal Control) and a 5'-FAM labeled 3'-O-methylated RNA (Test Substrate).
-
Causality: The 5'-FAM label allows for downstream fluorescent quantification without interfering with the 3' terminus being interrogated.
-
-
Enzymatic Digestion: Incubate 1 µg of each RNA with 0.1 U of Snake Venom Phosphodiesterase (SVPD) in a buffer containing 10 mM MgCl₂ at 37°C.
-
Kinetic Quenching: At defined timepoints (0, 15, 30, 60, 120 mins), extract 5 µL aliquots and immediately mix with an equal volume of 50 mM EDTA and heat to 95°C for 3 minutes.
-
Causality: SVPD is a metalloenzyme. EDTA rapidly chelates the Mg²⁺ ions, instantly freezing the catalytic transition state and preventing artificial degradation during sample handling.
-
-
Validation & Analysis: Resolve the quenched samples on a 15% Denaturing Urea-PAGE gel.
-
Self-Validation Check: The unmodified RNA must show a rapid downward smear (degradation) by the 15-minute mark. If it remains intact, the SVPD enzyme is inactive. If the unmodified RNA degrades but the 3'-O-methyl RNA remains a single distinct upper band, absolute 3'
5' resistance is confirmed.
-
Protocol B: Co-Transcriptional Capping with ARCA
This protocol maximizes the yield of translationally competent mRNA using 3'-O-methylated cap analogs [2].
Step-by-Step Methodology:
-
Reaction Assembly: In a nuclease-free tube, combine T7 Transcription Buffer, 1 µg of linearized DNA template, and an optimized NTP mix.
-
NTP Ratio Optimization: Add GTP to a final concentration of 1.5 mM, and ARCA (m⁷,3'-O-Me-GpppG) to a final concentration of 6.0 mM (a 4:1 ARCA:GTP ratio). Add ATP, CTP, and UTP at 7.5 mM each.
-
Causality: T7 RNA polymerase has a naturally high thermodynamic affinity for standard GTP. By artificially starving the reaction of GTP and flooding it with ARCA, the polymerase is forced to utilize the ARCA dimer for transcript initiation.
-
-
Polymerization: Add T7 RNA Polymerase Mix and incubate at 37°C for 2 hours.
-
Template Removal: Add 1 U of RNase-free DNase I and incubate for 15 minutes at 37°C to degrade the DNA template, followed by LiCl precipitation to purify the capped mRNA.
-
Self-Validation Check: To validate capping efficiency, treat a fraction of the purified RNA with XRN-1 (a 5'
3' exonuclease). Uncapped RNA will be rapidly degraded, while the ARCA-capped RNA will remain intact, proving the successful forward-incorporation of the 3'-O-methylated cap.
-
References
- Source: Plant Physiology and Biochemistry (u-szeged.hu)
- Title: HighYield T7 ARCA mRNA Synthesis Kit (m5CTP)
- Title: 2' & 3' -O-Methyl RNA Synthesis Source: Amerigo Scientific URL
- Title: Exonuclease III mapping of the upstream boundaries of elongation complexes Source: ResearchGate URL
- Title: Chemically-modified oligonucleotides with RNAi activity (Patent CN118871585A)
The Structural and Functional Role of 3'-O-Methyl Modifications in Antisense Oligonucleotides: A Technical Guide
Executive Summary
In the rapidly evolving landscape of oligonucleotide therapeutics, sugar ring modifications are the primary levers for tuning pharmacokinetics, target affinity, and immune evasion. While 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) modifications dominate the literature, the 3'-O-methyl (3'-OMe) modification serves a highly specialized and structurally distinct role. As a Senior Application Scientist, I have designed this whitepaper to dissect the chemical causality, mechanistic advantages, and synthesis workflows associated with 3'-OMe modifications in antisense oligonucleotides (ASOs).
The Chemical Logic of 3'-O-Methylation
To understand the utility of 3'-O-methylation, one must first distinguish it from its ubiquitous cousin, 2'-O-methylation. Canonical RNA and DNA utilize 3'-5' phosphodiester linkages. In standard ASO design, the 2'-hydroxyl is modified to protect against endonucleases and increase binding affinity.
Conversely, modifying the 3'-hydroxyl group fundamentally alters the backbone geometry and enzymatic recognition of the oligonucleotide. A single 3'-O-methyl base modification at the absolute 3' terminus leaves a hydroxyl group at the 2' position while capping the 3' position, completely preventing the oligonucleotide from being extended by endogenous polymerases[1]. Furthermore, when 3'-OMe phosphoramidites are incorporated internally during synthesis, the incoming nucleotide is forced to couple with the 2'-hydroxyl, resulting in a 2'-5' phosphodiester linkage[1].
Mechanistic Drivers of 3'-OMe in ASO Efficacy
Absolute Blockade of 3'→5' Exonucleases and Polymerases
The primary degradation pathway for unformulated ASOs in serum is 3'→5' exonuclease activity. Enzymes such as Exonuclease I rely on the coordination of the terminal 3'-hydroxyl group with active-site divalent cations (typically Mg²⁺) to position the phosphodiester bond for hydrolytic attack.
By converting the 3'-OH to a 3'-OMe, we eliminate the critical hydrogen-bond donor and introduce localized steric clash. This destroys the enzyme-substrate transition state, effectively short-circuiting the catalytic mechanism. Simultaneously, because the 3'-OH is the obligate nucleophile for polymerase-mediated chain elongation, capping it with a methyl group completely abolishes off-target priming[1].
Fig 1: Mechanistic blockade of 3'→5' exonucleases and polymerases by 3'-O-methyl modification.
Engineering 2'-5' Phosphodiester Linkages
When a 3'-OMe modification is placed internally, it forces the backbone into a 2'-5' linkage. This atypical geometry selectively destabilizes duplexes formed with standard 3',5'-DNA due to severe conformational strain, while retaining favorable thermodynamics when hybridizing to single-stranded RNA (ssRNA)[1]. This makes 3'-OMe modified oligos highly valuable as ssRNA-specific probes or as affinity ligands for RNA purification, where DNA cross-reactivity must be minimized.
Comparative Profiling: 3'-OMe vs. Standard Modifications
Modifications to the sugar ring are critical for tuning the thermal stability and nuclease resistance of therapeutic oligonucleotides, often outperforming standard isosequential DNA[2]. While modifications like Locked Nucleic Acids (LNA) and anhydrohexitol nucleoside analogues (HNA) drastically increase target affinity, 3'-O-methylation generally causes a slight decrease in thermal stability, which is an acceptable trade-off for its absolute terminal protection[3].
Table 1: Comparative Profiling of Oligonucleotide Sugar Modifications
| Modification | Linkage Geometry | 3'→5' Exonuclease Resistance | Polymerase Extension | Impact on Target RNA Affinity (ΔTm/mod) |
| Unmodified (3'-OH) | 3'-5' | Low | Yes | Reference (0°C) |
| 3'-O-Methyl | 2'-5' (internal) / Terminal | High | Blocked | Slightly destabilizing (-0.5°C) |
| 2'-O-Methyl | 3'-5' | Moderate | Yes | Stabilizing (+0.5 to +1.0°C) |
| 2'-O-MOE | 3'-5' | High | Yes | Highly stabilizing (+1.0 to +1.5°C) |
| LNA | 3'-5' | Very High | Yes | Extremely stabilizing (+2.0 to +8.0°C) |
Experimental Methodologies & Validation Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Advanced solid-phase synthesis techniques, including the use of core-shell solid supports, have been optimized to handle specialized phosphoramidite couplings with high yield[4].
Protocol 4.1: Solid-Phase Synthesis of 3'-Terminal 3'-OMe ASOs
Causality Note: Standard ASO synthesis occurs in the 3'→5' direction. To place a 3'-OMe at the absolute 3'-terminus, the initial nucleoside must be tethered to the controlled-pore glass (CPG) via its 2'-hydroxyl group. This leaves the 5'-OH free for the next coupling cycle, while the 3'-position is pre-blocked by the methyl group.
-
Preparation of Solid Support: Utilize a CPG solid support pre-derivatized with a nucleoside attached via its 2'-hydroxyl group, possessing a 3'-O-methyl group and a 5'-O-DMT protecting group.
-
Detritylation: Treat the CPG with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT group, exposing the 5'-hydroxyl.
-
Coupling: Introduce the next phosphoramidite monomer along with an activator (e.g., 5-ethylthiotetrazole) to form the phosphite triester linkage.
-
Capping: Cap unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole (NMI). Validation: This prevents the formation of n-1 deletion sequences, ensuring high purity of the final product.
-
Oxidation/Sulfurization: Convert the phosphite triester to a phosphodiester using iodine/water, or to a nuclease-resistant phosphorothioate (PS) linkage using a sulfurizing agent (e.g., DDTT).
-
Cleavage and Deprotection: Cleave the synthesized ASO from the solid support and remove nucleobase protecting groups using concentrated aqueous ammonium hydroxide at 55°C for 16 hours.
Fig 2: Solid-phase synthesis workflow for 3'-terminal 3'-O-methyl antisense oligonucleotides.
Protocol 4.2: Exonuclease I Resistance and Serum Stability Assay
Causality Note: To prove that the 3'-OMe modification is responsible for stability, the assay must include an unmodified 3'-OH control sequence and utilize a hard quench (EDTA + Heat) to immediately strip Mg²⁺ from the active site, stopping degradation at precise time points.
-
Substrate Preparation: Dilute the 3'-OMe ASO and an isosequential 3'-OH control ASO to a working concentration of 10 µM in 1X Exonuclease Reaction Buffer (67 mM Glycine-KOH, 6.7 mM MgCl₂, 10 mM 2-mercaptoethanol, pH 9.5).
-
Enzyme Addition: Add 1.0 Unit of Exonuclease I (E. coli) per 1 µg of oligonucleotide. Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: Aliquot 10 µL samples at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching (Critical Step): Immediately quench the reaction by adding an equal volume of 95% formamide loading buffer containing 20 mM EDTA and heating at 95°C for 5 minutes. Validation: EDTA chelates the Mg²⁺ required for Exonuclease I activity, preventing post-sampling degradation.
-
PAGE Analysis: Resolve the quenched samples on a 15% denaturing urea-PAGE gel.
-
Quantification: Stain the gel with SYBR Gold and quantify the fraction of full-length ASO remaining using densitometry.
Conclusion
While 2'-modifications remain the gold standard for internal ASO stabilization, the strategic application of 3'-O-methyl modifications provides unparalleled control over terminal processing. By eliminating the 3'-hydroxyl nucleophile, researchers can definitively block polymerase extension and 3'→5' exonuclease degradation. Furthermore, the ability to force 2'-5' linkages offers a unique structural tool for designing highly specific RNA-targeting probes devoid of DNA cross-reactivity.
References
1.[1] Title: Oligo Modifications from Gene Link: Antisense Oligos (ODN) & siRNA Oligo Modifications. Source: genelink.com URL:
2.[3] Title: Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners. Source: nih.gov (PMC) URL:
3.[2] Title: Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. Source: beilstein-journals.org URL:
4.[4] Title: Manual and automated synthesis of modified oligonucleotides on core–shell solid supports. Source: researchgate.net URL:
Sources
- 1. 3'-O methyl rI Oligo Modifications from Gene Link [genelink.com]
- 2. BJOC - Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications [beilstein-journals.org]
- 3. Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Precision at the Molecular Scale: A Master Guide to Phosphoramidite Chemistry
Introduction: The P(III) Revolution
For decades, oligonucleotide synthesis was hindered by the sluggish reactivity of phosphate diesters and triesters (P(V)). The paradigm shift occurred in the early 1980s when Marvin Caruthers and colleagues introduced phosphoramidite chemistry .[1][2] By utilizing the highly reactive trivalent phosphite (P(III)) state, they achieved coupling rates orders of magnitude faster than previous methods.
However, this reactivity comes with a cost: P(III) is inherently unstable and susceptible to oxidation and hydrolysis. Therefore, the "art" of modern oligonucleotide synthesis lies in the precise orchestration of protecting groups—keeping the reactive center dormant until the exact moment of coupling, and then immediately stabilizing it.
This guide deconstructs that orchestration, moving beyond "recipe following" to the mechanistic causality required for high-fidelity synthesis.
The Monomer: Anatomy of a Phosphoramidite
The nucleoside phosphoramidite is a masterpiece of chemical engineering. Every moiety attached to the nucleoside serves a specific, temporary function.
| Moiety | Function | Chemical Logic |
| 5'-DMT | Hydroxyl Protection | Dimethoxytrityl (DMT) is acid-labile. The methoxy groups stabilize the resulting carbocation via resonance, allowing removal under mild acidic conditions (TCA/DCA) that do not degrade the DNA. |
| 3'-Phosphorous | Reactive Center | Exists as P(III) . This valence state allows for rapid nucleophilic attack, unlike the kinetically inert P(V). |
| Diisopropylamine | Leaving Group | Attached to the phosphorous.[3] It provides steric bulk to stabilize the P(III) during storage but is easily displaced by a weak acid activator (Tetrazole) during coupling. |
| Beta-Cyanoethyl | Phosphate Protection | Protects the phosphorous oxygen. It renders the final backbone neutral (phosphate triester) during synthesis to prevent side reactions. It is removed via |
| Base Protection | Exocyclic Amine Protection | Benzoyl (dA, dC) or Isobutyryl (dG) groups prevent the nucleobases from reacting with the activated phosphoramidite. |
The Synthetic Cycle: The Engine of Elongation
The synthesis takes place on a solid support (Controlled Pore Glass - CPG) in a four-step cycle.[3]
Step 1: Detritylation (The Gatekeeper)[4]
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Mechanism: The acid protonates the ether oxygen of the 5'-DMT group. The bond cleaves, releasing a stable, bright orange dimethoxytrityl cation and exposing the free 5'-hydroxyl (5'-OH) group.
-
Critical Insight:
-
DCA vs. TCA: TCA is stronger (pKa ~0.7) than DCA (pKa ~1.5). While TCA is faster, it increases the risk of depurination (acid-catalyzed hydrolysis of the N-glycosidic bond), particularly in Adenosine-rich sequences. For long oligos (>50-mer), DCA is preferred to preserve sequence integrity.
-
The Orange Monitor: The intensity of the orange trityl cation effluent is the primary metric for calculating coupling efficiency in real-time.
-
Step 2: Coupling (The Critical Event)
-
Reagents: Phosphoramidite (0.1 M) + Activator (Tetrazole, ETT, or BTT) in Acetonitrile.
-
Mechanism:
-
Activation: Tetrazole (a weak acid) protonates the diisopropylamino nitrogen on the phosphoramidite.
-
Displacement: The protonated amine becomes a highly effective leaving group. A tetrazolyl-phosphite intermediate forms.
-
Attack: The free 5'-OH of the support-bound oligo attacks the phosphorous, displacing the tetrazole and forming a phosphite triester bond.[4]
-
-
Critical Insight:
-
Water Intolerance: Water is a better nucleophile than the 5'-OH. Even trace moisture (ppm levels) will hydrolyze the activated amidite, quenching the reaction immediately. Anhydrous acetonitrile (<30 ppm water) is non-negotiable.
-
Steric Hindrance: RNA synthesis (with bulky 2'-protecting groups like TBDMS) often requires more potent activators like ETT (5-Ethylthio-1H-tetrazole) to drive the reaction to completion.
-
Step 3: Capping (The Error Trap)
-
Reagents: Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B).[5][6][7][8]
-
Mechanism:
-
N-Methylimidazole (NMI) reacts with acetic anhydride to form a highly reactive acetyl-N-methylimidazolium complex.
-
This complex rapidly acetylates any unreacted 5'-OH groups that failed to couple in Step 2.
-
-
Why Cap? If a failure sequence is not capped, it will react in the next cycle, creating an (n-1) deletion mutant (e.g., A-C-G-T becomes A-C-T). These deletion mutants have similar physical properties to the full-length product, making chromatographic purification nearly impossible. Capping renders them inert (truncated).
Step 4: Oxidation (The Stabilization)
-
Reagents: Iodine (0.02 M) in Water/Pyridine/THF.
-
Mechanism:
-
Critical Insight: This is the only step where water is introduced intentionally. The column must be washed extensively with acetonitrile afterwards to prevent water from killing the next coupling step.
Visualizing the Workflow
Diagram 1: The Phosphoramidite Synthetic Cycle
This diagram illustrates the cyclical nature of the process and the chemical state of the oligonucleotide at each stage.
Caption: The iterative cycle of oligonucleotide synthesis. Note the critical feedback loop from Oxidation back to Detritylation.
Diagram 2: Mechanism of Tetrazole Activation
This diagram details the molecular hand-off during the critical coupling step.
Caption: The activation cascade. Tetrazole acts as both a proton donor and a temporary leaving group replacement.[]
Post-Synthesis: Cleavage and Deprotection
Once the full sequence is assembled, the oligonucleotide is still bound to the CPG and protected by base/phosphate groups.
-
Cleavage: Concentrated Ammonium Hydroxide (NH₄OH) cleaves the ester linkage between the 3'-end of the oligo and the succinyl linker on the glass support.
-
Phosphate Deprotection (
-Elimination):-
The high pH causes the removal of the cyanoethyl group from the phosphate backbone.
-
Mechanism: The base abstracts a proton from the
-carbon of the cyanoethyl group. The electrons cascade, releasing acrylonitrile ( ) and leaving a native phosphate diester. -
Note: Acrylonitrile is a Michael acceptor and can alkylate nucleobases (specifically Thymine N3).[10] To prevent this, "scavengers" or rapid removal is required.[11]
-
-
Base Deprotection: The amide bonds protecting the exocyclic amines (Benzoyl-A, Benzoyl-C, Isobutyryl-G) are hydrolyzed, yielding the biologically active natural bases.
Troubleshooting & Optimization
In a high-throughput environment, diagnosing failure modes is essential.
| Symptom | Probable Cause | Corrective Action |
| Low Coupling Efficiency (<98%) | Wet Acetonitrile or Activator | Replace reagents with anhydrous stocks (<30ppm water). |
| "n-1" Deletion Peaks | Incomplete Capping | Check Cap A/B lines for precipitation; ensure NMI is active. |
| Depurination (Loss of A/G) | Detritylation too harsh | Switch from TCA to DCA; reduce acid contact time. |
| High Back-Pressure | Clogged Frit or Precipitate | Check solubility of phosphoramidites (0.1M is standard limit). |
| Cyanoethyl Adducts (+53 Da) | Acrylonitrile re-addition | Ensure sufficient washing of the acrylonitrile byproduct during deprotection. |
References
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. Link
-
Beaucage, S. L., & Caruthers, M. H. (1981).[2][12] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link
-
Glen Research. (n.d.).[7] The Mechanism of the Phosphoramidite Synthesis Cycle. Glen Research Technical Guide. Link
-
Integrated DNA Technologies (IDT). (2021). Chemical Synthesis of Oligonucleotides. IDT Education. Link
-
Eadie, J. S., & Davidson, D. S. (1987). Acidolytic cleavage of the N-glycosidic bond in the solid-phase synthesis of oligonucleotides. Nucleic Acids Research, 15(20), 8333–8349. Link
Sources
- 1. atdbio.com [atdbio.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. e-oligos DNA Synthesis [e-oligos.com]
- 4. biotage.com [biotage.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Atom Scientific Ltd | Product | Capping B (16% N-methylimidazole in THF) [atomscientific.com]
- 7. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8039612B2 - Synthesis of oligonucleotides or phosphorothioate oligonucleotide with a capping agent of N-methylimidazole free of 1,3,5-trimethylhexahydro-1,3,5-triazine - Google Patents [patents.google.com]
- 10. WO2001096358A1 - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Engineering Next-Generation Therapeutic Oligonucleotides: The Role of 3'-O-Me-C(Bz)-2'-phosphoramidite in 2'-5' Linkage Architectures
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Introduction: The Paradigm Shift to 2'-5' Linkages
The clinical success of therapeutic oligonucleotides—encompassing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs)—is heavily dependent on chemical modifications that enhance metabolic stability, target affinity, and safety profiles. While the industry standard relies on 3'-5' phosphodiester or phosphorothioate (PS) linkages, the strategic incorporation of 2'-5' linkages has emerged as a powerful tool to overcome dose-limiting toxicities and off-target effects.
Central to this architectural shift is 3'-O-Me-C(Bz)-2'-phosphoramidite (CAS Number: 179479-03-9)[1]. Unlike standard monomers, this highly specialized nucleoside building block features a phosphoramidite reactive group at the 2'-hydroxyl and a methyl modification at the 3'-hydroxyl. When incorporated during Solid-Phase Oligonucleotide Synthesis (SPOS), it generates a 2'-5' linked cytosine with a 3'-O-methyl group, fundamentally altering the thermodynamic and biological properties of the resulting therapeutic oligo[2].
Structural & Mechanistic Causality
To leverage 3'-O-Me-C(Bz)-2'-phosphoramidite effectively, one must understand the causality behind its structural perturbations.
Thermodynamic Selectivity for RNA over DNA
Oligonucleotides containing 2',5'-phosphodiester linkages selectively bind to complementary single-stranded 3',5'-RNA over comparable 3',5'-DNA[2].
-
The Causality: The 2'-5' linkage increases the internucleotide distance compared to a standard 3'-5' linkage. B-form DNA duplexes are rigid and cannot accommodate this extended backbone without a severe thermodynamic penalty, leading to a drastically lowered melting temperature (
). Conversely, the A-form geometry of RNA is inherently more flexible and accommodates the 2'-5' linkage, maintaining high-affinity hybridization[2].
Exonuclease Resistance and Polymerase Blocking
Natural nucleases have evolved strictly to recognize and cleave 3'-5' phosphodiester bonds.
-
The Causality: The 2'-5' linkage is structurally orthogonal to the active sites of these enzymes, conferring extreme metabolic stability[3]. Furthermore, placing a 3'-O-methyl modification at the 3' terminus leaves no free 3'-hydroxyl group, physically preventing the oligonucleotide from being extended by endogenous polymerases[2].
Mitigation of Hepatotoxicity in PS-ASOs
A major hurdle in phosphorothioate (PS) gapmer ASOs is hepatotoxicity driven by non-specific interactions with intracellular and nucleolar proteins (e.g., P54nrb)[4].
-
The Causality: Site-specific incorporation of 2',5'-linked RNA into the deoxynucleotide gap region alters the spatial presentation of the polyanionic PS backbone. This structural shift dramatically reduces non-specific protein binding, thereby improving the hepatotoxicity profile of toxic PS-ASOs without compromising their on-target potency or RNase H1 cleavage rates[4][5].
Fig 1: Mechanism of ASO hepatotoxicity reduction via 2'-5' linkage incorporation.
Quantitative Data: Comparative Analysis
To guide rational drug design, the thermodynamic and synthetic parameters of 2'-5' linkages must be benchmarked against standard 3'-5' chemistries.
Table 1: Biological and Thermodynamic Properties
| Property | Standard 3'-5' Linkage | 2'-5' Linkage (with 3'-OMe) | Mechanistic Driver |
| Nuclease Stability | Low (PO) / Moderate (PS) | Exceptionally High | Orthogonal backbone geometry evades nuclease active sites[3]. |
| Affinity to Target RNA ( | High | High | A-form RNA duplex accommodates the extended internucleotide distance[2]. |
| Affinity to Target DNA ( | High | Very Low | B-form DNA rigidity rejects the 2'-5' spatial perturbation[2]. |
| Protein Binding (Toxicity) | High (in PS gapmers) | Significantly Reduced | Altered spatial charge distribution prevents off-target protein interactions[4]. |
Table 2: SPOS Synthesis Parameters
| Parameter | Standard 3'-Phosphoramidite | 3'-O-Me-C(Bz)-2'-phosphoramidite |
| Monomer Concentration | 0.1 M in Acetonitrile | 0.12 - 0.15 M in Acetonitrile |
| Coupling Time | 2 - 3 minutes | 10 - 15 minutes |
| Coupling Efficiency | > 99.5% | > 98.5% (Requires extended time) |
| Cleavage/Deprotection | AMA, 65°C, 10 min | AMA, 65°C, 15 min |
Experimental Workflows: Solid-Phase Oligonucleotide Synthesis (SPOS)
Synthesizing oligonucleotides with 3'-O-Me-C(Bz)-2'-phosphoramidite requires critical deviations from standard protocols. The 2'-hydroxyl is highly sterically hindered by the adjacent 3'-O-methyl group and the bulky nucleobase, necessitating optimized coupling kinetics.
Fig 2: Modified SPOS workflow highlighting the extended coupling step for 2'-phosphoramidites.
Self-Validating Protocol: Site-Specific Incorporation
Objective: Achieve >98.5% coupling efficiency of 3'-O-Me-C(Bz)-2'-phosphoramidite on an automated DNA/RNA synthesizer.
Step 1: Reagent Preparation
-
Dilute 3'-O-Me-C(Bz)-2'-phosphoramidite (CAS: 179479-03-9)[1] to 0.15 M in anhydrous Acetonitrile (water content < 10 ppm). Note: The higher concentration compensates for the steric hindrance at the 2'-position.
-
Prepare activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M BTT in Acetonitrile.
Step 2: Synthesizer Programming (The Coupling Cycle)
-
Detritylation: 3% Dichloroacetic acid (DCA) in toluene for 80 seconds.
-
Coupling: Inject monomer and activator simultaneously. Critical adjustment: Program a wait step of 12 minutes (compared to the standard 3 minutes).
-
Capping: Cap A (Acetic anhydride) and Cap B (N-Methylimidazole) for 60 seconds to truncate unreacted sequences.
-
Oxidation/Thiolation: 0.02 M Iodine for PO linkages (60s) or 0.1 M DDTT for PS linkages (3 minutes).
Step 3: Self-Validation (Trityl Monitoring)
-
Feedback Loop: During the subsequent synthesis cycle, monitor the UV absorbance (498 nm) of the detritylation effluent. The intensity of the orange DMT cation directly quantifies the coupling efficiency of the 3'-O-Me-C(Bz)-2'-phosphoramidite step. A drop in peak area >2% indicates incomplete coupling, signaling the need for fresh monomer or longer wait times.
Step 4: Cleavage and Deprotection
-
Transfer the solid support to a sealed vial.
-
Add AMA (1:1 mixture of 28% Ammonium Hydroxide and 40% aqueous Methylamine).
-
Incubate at 65°C for 15 minutes to cleave the oligo from the support, remove the cyanoethyl groups, and deprotect the N4-benzoyl group of the cytosine[1].
-
Cool on ice, vent carefully, and dry down via SpeedVac prior to HPLC purification.
Decision Logic for Therapeutic Optimization
When designing a therapeutic oligo, the decision to utilize 3'-O-Me-C(Bz)-2'-phosphoramidite should be driven by specific clinical or pharmacokinetic bottlenecks.
Fig 3: Decision logic for integrating 3'-O-Me and 2'-5' linkages in therapeutic oligo design.
Conclusion
The 3'-O-Me-C(Bz)-2'-phosphoramidite monomer represents a highly specialized but profoundly impactful tool in the arsenal of therapeutic oligonucleotide chemistry. By intentionally forcing a 2'-5' linkage coupled with a 3'-O-methyl modification, drug developers can engineer ASOs and siRNAs that bypass natural nuclease degradation, prevent unwanted polymerase extension, and drastically reduce hepatotoxic protein-binding events. While its incorporation requires deliberate adjustments to standard SPOS protocols—namely extended coupling times and rigorous trityl monitoring—the resulting enhancement in the therapeutic index justifies the synthetic investment.
References
- Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides ACS Medicinal Chemistry Letters (via NIH/PMC)
- 3'-O-methyl-C(Bz)-2'-phosphoramidite (CAS Number: 179479-03-9) Cayman Chemical
- 3'-O methyl rU Oligo Modific
- Systematic Chemical Modifications of Single Stranded siRNAs Significantly Improved CTNNB1 mRNA Silencing ResearchG
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3'-O methyl rU Oligo Modifications from Gene Link [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis: From Core Principles to Practical Application
Authored by a Senior Application Scientist
Introduction: The Architectural Foundation of Modern Biology and Therapeutics
The ability to chemically synthesize specific sequences of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) has been a cornerstone of molecular biology for decades. From pioneering the fields of genomics and molecular cloning to enabling the development of cutting-edge diagnostics, gene therapies, and RNA-based vaccines, synthetic oligonucleotides are indispensable tools. This guide provides a comprehensive exploration of the predominant method for their creation: solid-phase phosphoramidite synthesis. We will delve into the elegant chemistry of the synthesis cycle, dissect the critical role of each component, and provide a field-proven perspective on the practical considerations for researchers, scientists, and drug development professionals.
The Core Chemistry: The Power of the Phosphoramidite Method
The synthesis of oligonucleotides is a feat of chemical engineering, requiring the sequential addition of nucleotide monomers to a growing chain with near-perfect efficiency. The process is executed in the 3' to 5' direction, a counterintuitive direction compared to the 5' to 3' synthesis performed by DNA polymerases in nature. This is accomplished using a solid support, typically controlled pore glass (CPG), to which the first nucleoside is anchored. The solid support immobilizes the growing oligonucleotide chain, allowing for the easy removal of excess reagents and byproducts by simple washing steps, which is the hallmark and primary advantage of solid-phase synthesis.
The universally adopted chemistry for this process is the phosphoramidite method, developed by Marvin H. Caruthers and his colleagues in the early 1980s. This method utilizes phosphoramidite monomers, which are nucleosides protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, at the nucleobase with a base-labile protecting group, and at the 3'-phosphorus with a diisopropylamino group and a cyanoethyl group. This intricate arrangement of protecting groups is the key to the method's success, ensuring that the desired chemical reactions occur only at the intended positions.
The Solid-Phase Synthesis Cycle: A Four-Step Iterative Process
The synthesis of an oligonucleotide is a cyclical process, with each cycle adding one nucleotide to the growing chain. A typical synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. The efficiency of each step is paramount, as a failure at any stage can lead to the accumulation of truncated or modified oligonucleotides, which are difficult to separate from the desired full-length product.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
Step 1: Detritylation (De-blocking)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. The removal of the DMT group exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer. The vibrant orange color of the resulting trityl cation provides a convenient method for monitoring the synthesis progress in real-time.
Step 2: Coupling
This is the core chain-elongation step where a new phosphoramidite monomer is added to the growing oligonucleotide chain. The incoming phosphoramidite, activated by a weak acid catalyst such as 1H-tetrazole or its derivatives, reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a new phosphite triester linkage. The coupling reaction is extremely rapid, typically reaching completion in under a minute. The high efficiency of this step, often exceeding 99%, is crucial for the synthesis of long oligonucleotides.
Step 3: Capping
To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups must be permanently blocked from further participation in the synthesis. This is achieved through a process called capping, which involves the acetylation of the unreacted hydroxyl groups. A mixture of acetic anhydride and 1-methylimidazole is commonly used for this purpose. The resulting acetylated chains will not react in subsequent coupling steps and can be easily separated from the full-length product during purification.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by acids. Therefore, it must be converted to a more stable phosphate triester. This is accomplished by oxidation, typically using a solution of iodine in the presence of water and a weak base like pyridine or lutidine. The oxidation step renders the internucleotide linkage stable for the remainder of the synthesis.
Key Components of Oligonucleotide Synthesis
The success of solid-phase oligonucleotide synthesis hinges on the quality and interplay of its various components.
Solid Supports
The choice of solid support is critical as it serves as the anchor for the entire synthesis process. The ideal support should be inert to the reagents and solvents used in the synthesis, possess good mechanical stability, and allow for efficient mass transfer. Controlled pore glass (CPG) is the most widely used solid support due to its rigid structure and uniform porosity. The surface of the CPG is functionalized with a linker to which the first nucleoside is attached.
| Support Type | Typical Pore Size | Common Applications |
| Controlled Pore Glass (CPG) | 500 Å, 1000 Å | Standard DNA and RNA synthesis |
| Polystyrene (PS) | N/A | High-loading capacity synthesis |
Protecting Groups: The Guardians of Selectivity
Protecting groups are temporary modifications to the functional groups of the nucleosides that prevent unwanted side reactions during synthesis.
-
5'-Hydroxyl Protection: The dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group. Its acid lability allows for its selective removal at the beginning of each synthesis cycle without affecting other protecting groups.
-
Nucleobase Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected with base-labile groups such as benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) does not require protection. These groups are stable throughout the synthesis and are removed during the final deprotection step.
-
Phosphate Protection: The 2-cyanoethyl group is used to protect the phosphate backbone. It is stable during the synthesis cycle but can be readily removed by a process called β-elimination under basic conditions during the final deprotection.
Figure 2: Schematic of a protected phosphoramidite monomer.
Post-Synthesis Processing: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled on the solid support, two final steps are required to release the final product: cleavage and deprotection.
-
Cleavage: The oligonucleotide is first cleaved from the solid support. This is typically achieved by treating the support with a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Deprotection: The same basic solution used for cleavage also removes the protecting groups from the nucleobases and the phosphate backbone. The deprotection conditions (time and temperature) are chosen based on the specific protecting groups used.
Purification and Analysis
Following cleavage and deprotection, the crude oligonucleotide product is a mixture of the full-length sequence and shorter, failed sequences. Purification is therefore necessary to isolate the desired product. Common purification methods include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase and ion-exchange HPLC are powerful techniques for separating oligonucleotides based on their hydrophobicity and charge, respectively.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is an excellent method for purifying small amounts of oligonucleotides with high resolution.
The purity and identity of the final oligonucleotide product are confirmed using techniques such as mass spectrometry (MS) and capillary electrophoresis (CE).
Conclusion
Solid-phase oligonucleotide synthesis is a highly refined and robust technology that has revolutionized molecular biology and drug development. The phosphoramidite method, with its cyclical nature and high efficiency, allows for the routine synthesis of oligonucleotides up to 200 bases in length with high fidelity. A thorough understanding of the underlying chemistry, the function of each component, and the practical aspects of the synthesis process is essential for any researcher working in this field. As the demand for synthetic DNA and RNA continues to grow, so too will the innovation in this remarkable area of chemical synthesis.
References
-
Title: Solid-Phase Oligonucleotide Synthesis: A Practical Guide Source: Glen Research URL: [Link]
-
Title: A new method for the synthesis of deoxyoligonucleotides Source: Nucleic Acids Research URL: [Link]
-
Title: Current protocols for oligonucleotide synthesis Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]
-
Title: Oligonucleotide synthesis: a practical approach Source: Oxford University Press URL: [Link]
-
Title: Controlled pore glass as a solid support for oligonucleotide synthesis Source: Journal of Chromatography A URL: [Link]
-
Title: Protecting Groups in Oligonucleotide Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Cleavage and Deprotection of Synthetic Oligonucleotides Source: Bio-protocol URL: [Link]
Chemical structure of 3'-O-Me-C(Bz)-2'-phosphoramidite.
[1]
Executive Summary
3'-O-Me-C(Bz)-2'-phosphoramidite (CAS: 179479-03-9) is a regioisomeric derivative of standard RNA synthesis reagents.[1][2] Unlike standard phosphoramidites that couple via the 3'-hydroxyl to form natural 3'–5' linkages, this molecule possesses a reactive phosphoramidite group at the 2'-position and a blocking methyl group at the 3'-position .[1]
Primary Utility:
-
Synthesis of 2'–5' Linked RNA (Iso-RNA): Used to create oligonucleotides with non-canonical backbone linkages.[1][2]
-
Nuclease Resistance: 2'–5' linkages are resistant to degradation by most mammalian nucleases (e.g., snake venom phosphodiesterase).[2]
-
Structural Biology: Used to mimic lariat RNA intermediates found in splicing.[2]
Critical Distinction: Do not confuse this reagent with the industry-standard 2'-O-Me-C(Bz)-3'-phosphoramidite used for siRNA stabilization.[1][2] The positioning of the methyl and amidite groups is reversed here.[2]
Chemical Architecture
The molecule consists of four distinct functional regions, each serving a specific role during solid-phase oligonucleotide synthesis.
Structural Breakdown[1]
| Component | Chemical Group | Function |
| Nucleobase | N4-Benzoylcytosine | The cytosine base is protected with a benzoyl (Bz) group to prevent exocyclic amine side reactions during synthesis.[1][2] |
| Sugar Moiety | Ribose | The core sugar scaffold. |
| 5'-Position | DMT (4,4'-Dimethoxytrityl) | Acid-labile protecting group.[1] Removed (detritylated) to expose the 5'-OH for the next coupling cycle. |
| 3'-Position | O-Methyl (–OCH₃) | Permanent blocking group. Prevents chain extension at the 3' position and forces the phosphoramidite at the 2' position to be the sole reactive site.[1] |
| 2'-Position | CE-Phosphoramidite | Reactive Center. The 2-cyanoethyl N,N-diisopropyl phosphoramidite group couples with the 5'-OH of the growing chain, forming a 2'–5' linkage . |
Structural Visualization
The following diagram illustrates the connectivity and the specific regio-chemistry of the molecule.
Figure 1: Connectivity map of 3'-O-Me-C(Bz)-2'-phosphoramidite.[1][2][3] Note the reactive amidite is at the 2' position, distinguishing it from standard RNA reagents.[1]
Mechanism of Action: 2'–5' Linkage Formation[1]
In standard automated synthesis, the chain grows from 3' to 5'.[1][2] The incoming monomer's 3'-phosphoramidite reacts with the 5'-OH of the support-bound chain.[1][2]
When 3'-O-Me-C(Bz)-2'-phosphoramidite is employed:
-
Activation: An activator (e.g., ETT or BTT) protonates the diisopropylamino group at the 2'-position .[2]
-
Coupling: The activated 2'-phosphoramidite is attacked by the free 5'-hydroxyl of the growing oligonucleotide chain.[1][2]
-
Result: A phosphite triester bond is formed between the 5'-oxygen of the chain and the 2'-oxygen of the incoming Cytidine .[1][2]
-
Oxidation: The unstable phosphite is oxidized to a stable phosphate.[2]
-
Extension: The 5'-DMT of the newly added Cytidine is removed, allowing the next base to couple to the 5' position.[2]
Outcome: The resulting oligonucleotide backbone contains a 2'–5' phosphodiester bond at this specific insertion point, while the 3'-position remains methylated and inert.[1]
Figure 2: Mechanism of 2'-5' linkage formation. The 3'-O-Me group does not participate in the reaction.
Synthesis & Quality Control
Synthesis Route
The synthesis of this phosphoramidite typically follows this pathway:
-
Base Protection: Benzoylation of the N4-amino group.[2]
-
Sugar Protection Strategy:
-
5'-DMT Protection: Standard dimethoxytritylation.[2]
-
Phosphitylation: Reaction of the remaining 2'-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1][2]
Quality Control Parameters (Table)
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | ≥ 98% | HPLC (Reverse Phase) |
| Identity | Consistent with structure | ³¹P NMR, ¹H NMR, Mass Spec |
| ³¹P NMR Shift | ~150 ppm (Singlet/Doublet) | ³¹P NMR (in CD₃CN) |
| Solubility | ≥ 0.1M in Acetonitrile | Visual / Gravimetric |
| Water Content | ≤ 0.3% | Karl Fischer Titration |
Applications in Drug Development[1][2][5]
Antisense Oligonucleotides (ASOs)
Incorporating 2'–5' linkages can significantly alter the thermodynamic stability and nuclease resistance of ASOs.[2]
-
Nuclease Resistance: The 2'–5' bond is not recognized by standard 3'–5' exonucleases, effectively "capping" the molecule or protecting internal sites.[1]
-
Binding Affinity: 2'–5' RNA:RNA duplexes have lower thermal stability (Tm) than 3'–5' duplexes.[2] This destabilization can be used strategically to fine-tune off-target effects.[1][2]
Aptamer Stabilization
Aptamers (nucleic acid antibodies) often require heavy modification to survive in serum.[2]
-
3'-End Capping: While inverted dT is common, a 3'-O-Me residue linked via a 2'–5' bond provides a unique steric block against exonucleases.[1]
Biological Pathways[1]
-
2-5A System: In mammalian innate immunity, interferon induces the synthesis of 2'–5' oligoadenylates (2-5A), which activate RNase L. While this reagent is Cytidine-based, it is used to synthesize analogs to study the specificity of RNase L and related enzymes.[1]
Experimental Protocol: Solid-Phase Synthesis
Pre-requisite: Anhydrous conditions (Acetonitrile < 30 ppm H₂O).[2]
-
Dilution: Dissolve the amidite to a concentration of 0.1 M in anhydrous acetonitrile.
-
Coupling Time:
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are preferred over standard Tetrazole to enhance reactivity.[1][2]
-
Oxidation: Standard Iodine/Water/Pyridine.[2]
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.
-
Deprotection:
References
-
Li, N. S., & Piccirilli, J. A. (2003).[2][7] Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. Journal of Organic Chemistry. (Contextual reference for 2'-modified synthesis). Retrieved from [Link]
-
Sproat, B. S., et al. (1990).[2] New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites. Nucleic Acids Research.[2] (Foundational chemistry for O-methyl amidites). Retrieved from [Link][1][2]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2'-O-Methyl Cytidine (N-PAC) 3'-O-BMEG phosphoramidite | ChemGenes Products [chemgenes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3'-O-Methyl Adenosine (n-bz) CED phosphoramidite | ChemGenes Products [chemgenes.com]
- 7. Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling of phosphoramidite reagents.
The Critical Path to Oligonucleotide Purity: A Comprehensive Guide to Phosphoramidite Storage, Handling, and Preparation
Executive Summary
Solid-phase oligonucleotide synthesis is a highly iterative process where the success of the final product is exponentially dependent on the efficiency of each coupling cycle. Achieving the >99.5% stepwise coupling efficiency required for therapeutic-grade or long-chain oligonucleotides is impossible without pristine starting materials[1]. As application scientists, we must recognize that phosphoramidites are not static, stable chemicals; they are highly reactive, transient intermediates. This whitepaper details the mechanistic causality behind phosphoramidite degradation and outlines a self-validating framework for their storage, handling, and on-instrument lifecycle management.
The Chemical Imperative: Understanding Phosphoramidite Vulnerabilities
The core of phosphoramidite chemistry relies on a trivalent phosphorus (P(III)) center, engineered specifically for rapid nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain[1]. However, this deliberate chemical instability makes the monomer acutely vulnerable to two primary degradation pathways:
-
Nucleophilic Hydrolysis (Moisture Sensitivity): The diisopropylamino group attached to the P(III) center is an excellent, yet highly sensitive, leaving group. In the presence of trace water, premature hydrolysis occurs, irreversibly neutralizing the monomer's ability to couple[2].
-
Spontaneous Oxidation: The P(III) state is thermodynamically driven to oxidize to the stable, but synthetically inactive, P(V) phosphoramidate state. This conversion is accelerated by exposure to dissolved oxygen or trace water during sample preparation. Notably, oxidation is heavily concentration-dependent; highly dilute samples (e.g., 0.001 mg/mL) lack the bulk buffering effect and can exhibit up to 20% oxidation, whereas standard synthesis concentrations preserve monomer integrity[3].
Mechanistic pathways of phosphoramidite degradation via moisture and oxidation.
Architecting a Self-Validating Storage System
To arrest thermal degradation and maintain the integrity of the P(III) center, phosphoramidites must be managed within a strict environmental envelope. By controlling temperature, atmospheric exposure, and light, laboratories can build a self-validating storage system that prevents degradation before the vial is ever opened.
Table 1: Quantitative Storage & Quality Parameters
| Parameter | Specification | Mechanistic Causality / Impact |
| Storage Temperature | ≤ -20°C | Arrests thermal degradation pathways of the unstable P(III) center, extending shelf-life of the dry powder[4][5]. |
| Solvent Water Content | < 25 ppm | Prevents nucleophilic attack and premature hydrolysis of the diisopropylamino leaving group[2]. |
| Diluent Concentration | 0.067 M to 0.1 M | High concentrations buffer the bulk reagent against trace oxidation (which can reach 20% in highly dilute samples)[3][6]. |
| Trityl Yield Target | > 98.5% per step | Confirms successful coupling; a sudden drop indicates on-instrument reagent degradation[1][5]. |
| Light Exposure | Minimal (Amber Vials) | Prevents photobleaching or unwanted uncaging of photolabile protecting groups (e.g., DEACM, HEX™)[7][8]. |
Methodology: The Zero-Compromise Preparation Protocol
The most critical failure point in oligonucleotide synthesis occurs during the transition from solid storage to liquid solution. The following step-by-step protocol is designed to eliminate atmospheric contamination.
Step 1: Thermal Equilibration (Critical Step) Retrieve the sealed phosphoramidite vial from the -20°C freezer. Do NOT open the vial. Allow it to sit at room temperature for 30–60 minutes. Causality: Opening a cold vial causes instant atmospheric condensation on the reagent, introducing water levels that far exceed the 25 ppm threshold, resulting in immediate hydrolysis[2][5].
Step 2: Diluent Verification & Preparation Ensure the diluent (typically anhydrous acetonitrile) has a certified water content of <25 ppm[2]. For specific modified bases, solvent mixtures may be required (e.g., CleanAmp™ dG requires a 1:1 mixture of anhydrous Dichloromethane and Acetonitrile for complete dissolution)[6]. If necessary, add activated molecular sieves (20 beads/mL) to the diluent bottle[6].
Step 3: Closed-System Solvent Transfer Using a sterile, oven-dried glass syringe, draw the required volume of diluent. Pierce the septum of the phosphoramidite vial and inject the solvent directly. Causality: This closed-system transfer prevents the introduction of ambient oxygen and moisture, maintaining the inert argon atmosphere established during manufacturing[2].
Step 4: Homogenization Swirl the vial gently for 5 to 10 minutes until the solution is completely clear and no wavy concentration gradients are visible[2]. Causality: Avoid vigorous vortexing, which can introduce microbubbles and accelerate the dissolution of any trace oxygen, driving P(III) to P(V) oxidation.
Step 5: Synthesizer Integration Immediately attach the vial to the designated port on the DNA/RNA synthesizer and initiate an argon purge sequence to displace any trace atmospheric gases introduced during the transfer[6].
Step-by-step anhydrous preparation workflow for phosphoramidite reagents.
On-Instrument Quality Control & Lifecycle Management
Once dissolved, the phosphoramidite's lifespan is finite. Standard DNA/RNA amidites typically remain viable on the instrument for 24 to 48 hours, though this varies by modification[9][10].
Real-time quality control must be monitored via the trityl assay. During the detritylation step of the synthesis cycle, the cleavage of the 5'-DMT protecting group yields an orange-colored carbocation that absorbs strongly at 495 nm[1][5]. The intensity of this absorbance directly correlates to the coupling efficiency of the previous step. A sudden drop in trityl yield (falling below the 98.5% threshold) is the primary diagnostic indicator that the on-board phosphoramidite has succumbed to hydrolysis or oxidation, dictating that the reagent must be immediately replaced to salvage the synthesis run[1][5].
References
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. 1
-
Thermo Scientific T Phosphoramidite, standard grade, serum vial bottle - Fisher Scientific. 4
-
Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites - Waters Corporation. 3
-
iBu-dG Phosphoramidite - Thermo Fisher Scientific. 9
-
Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites - Glen Research. 2
-
Glen Report: Photolabile Protecting Groups - Glen Research. 7
-
2'-azido guanosine phosphoramidite storage temperature - Smolecule. 5
-
DNA Oligonucleotide Synthesis - Sigma-Aldrich.
-
RNA Phosphoramidites - Thermo Fisher Scientific. 10
-
Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers - Glen Research. 6
-
Thermo Fisher, 401526, HEX™ Dye Phosphoramidite - Iright. 8
Sources
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. waters.com [waters.com]
- 4. Thermo Scientific T Phosphoramidite, standard grade, serum vial bottle 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. iright.com [iright.com]
- 9. iBu-dG Phosphoramidite 1 g | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 10. RNA Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Protocol for incorporating 3'-O-Me-C(Bz)-2'-phosphoramidite into RNA.
Part 1: Executive Summary & Technical Context
This Application Note details the protocol for incorporating 3'-O-Methyl-Cytidine(Bz)-2'-Phosphoramidite into RNA oligonucleotides.
Critical Distinction: It is vital to distinguish this reagent from the standard "2'-O-Me RNA" used in therapeutic gapmers and siRNAs.[1][]
-
Standard 2'-O-Me RNA: Uses a 3'-phosphoramidite monomer.[1][][3] Creates a standard 3'-5' phosphodiester linkage.[1][] The methyl group is on the 2' carbon.[3][4][5][6]
-
This Protocol (Iso-RNA): Uses a 2'-phosphoramidite monomer with a 3'-O-Methyl block.[1][][6][7][8] This forces the formation of a 2'-5' phosphodiester linkage .[1][]
Applications:
-
Aptamer Stability: 2'-5' linkages confer extreme resistance to predominantly 3'-5' specific nucleases (e.g., snake venom phosphodiesterase).[1][]
-
Biological Signaling: Mimicking naturally occurring 2'-5' oligoadenylates (2-5A) involved in the interferon antiviral response/RNase L pathway.[1][]
-
Structural Biology: Inducing specific "kinks" or destabilizing A-form helices to study ribozyme folding.[1]
Part 2: Chemical Logic & Mechanism
To successfully incorporate this monomer, one must understand the altered topology of the coupling reaction. Unlike standard synthesis where the 5'-OH of the support-bound chain attacks a 3'-phosphoramidite, here the 5'-OH attacks a 2'-phosphoramidite .[1][]
Reaction Topology Diagram
Figure 1: Mechanism of 2'-5' linkage formation. The 3'-O-Me group acts as a permanent block, preventing branch migration.[1][]
Part 3: Materials & Specifications
| Component | Specification | Notes |
| Monomer | 5'-O-DMT-3'-O-Me-C(Bz)-2'-Phosphoramidite | Ensure anhydrous storage (-20°C).[1][] |
| Diluent | Anhydrous Acetonitrile (ACN) | Water content < 30 ppm is critical. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Preferred over Tetrazole for sterically hindered 2'-amidites.[1][] |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard formulation.[1] |
| Capping A | Acetic Anhydride/THF | Standard.[1] |
| Capping B | N-Methylimidazole/THF | Standard.[1][] |
| Deblock | 3% Dichloroacetic acid (DCA) in Toluene | Standard.[9] |
Part 4: Step-by-Step Synthesis Protocol
Reagent Preparation
-
Dissolution: Dissolve the 3'-O-Me-C(Bz)-2'-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M .
-
Note: 2'-phosphoramidites can be slightly more viscous or slower to dissolve than standard DNA amidites.[1][] Allow 5-10 minutes of vortexing/equilibration under Argon.
-
-
Sieving: If the amidite appears cloudy, pass through a 0.45 µm PTFE syringe filter (anhydrous) to prevent line clogging.
Synthesizer Configuration (Coupling Cycle)
The steric environment of the 2'-phosphoramidite requires modified coupling times compared to standard DNA or 3'-5' RNA synthesis.[1][]
Recommended Cycle Parameters:
| Step | Function | Reagent | Time/Volume | Rationale |
| 1 | Deblock | 3% DCA | ~60 sec | Remove 5'-DMT to generate free 5'-OH. |
| 2 | Wash | ACN | - | Thorough wash to remove DCA traces.[1][] |
| 3 | Coupling | Monomer + ETT | 6 - 10 min | CRITICAL: 2'-amidites react slower than 3'-amidites.[1][] Standard 2 min coupling will result in deletions. |
| 4 | Oxidation | Iodine/H2O | 20 sec | Convert P(III) to stable P(V) linkage. |
| 5 | Capping | Cap A + Cap B | 20 sec | Acetylate unreacted 5'-OH to prevent n-1 deletions.[1][] |
Post-Synthesis Processing
A. Cleavage from Support & Base Deprotection Since the Cytosine is Benzoyl (Bz) protected and the 3'-O-Me group is stable to base, standard deprotection can be used.[1][]
-
Transfer CPG to a screw-cap vial.
-
Add 1.5 mL AMA (1:1 Ammonium Hydroxide / 40% Methylamine) .
-
Incubate at 65°C for 20 minutes (Fast Deprotection) OR Room Temp for 2 hours .
-
Note: If the sequence contains other sensitive modifications (e.g., dyes), adjust accordingly. The 3'-O-Me-C itself is robust.[1][]
-
B. 2'-Silyl Removal (Not Required) [1][]
-
Unlike standard RNA synthesis, this monomer has a 3'-O-Methyl group, not a silyl protecting group (TBDMS/TOM).[1][]
-
Advantage: No fluoride (TBAF/TEA·3HF) treatment is necessary for this specific base.[1]
-
Caution: If your sequence is a chimera containing standard RNA bases elsewhere, you must perform the fluoride deprotection step for those specific residues.
Part 5: Quality Control & Validation
Validating the presence of a 2'-5' linkage requires specific enzymatic assays, as Mass Spectrometry (ESI-MS) will show the same molecular weight for 2'-5' and 3'-5' isomers.[1][]
Validation Workflow
Figure 2: QC workflow distinguishing 2'-5' linkages from standard RNA.
Enzymatic Digest Protocol:
-
Incubate 0.2 OD of oligo with Snake Venom Phosphodiesterase (SVP) .[1]
-
SVP predominantly cleaves 3'-5' linkages.[1][]
-
Result: 2'-5' linked regions will remain largely intact or degrade at a significantly slower rate compared to standard RNA controls [1].[1]
Part 6: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Coupling Efficiency (<90%) | Steric hindrance at 2' position.[1][] | Increase coupling time to 10-15 mins. Ensure Activator is fresh (<1 week old). |
| Clogging of Delivery Line | Amidite precipitation. | 2'-amidites can be less soluble.[1][] Re-dissolve in dry ACN and filter (0.45 µm). Maintain 0.08-0.1M conc.[1][] |
| Unexpected Mass (+14 Da) | Methylation of N3 (Rare). | Unlikely with Bz protection.[1] Check if "Universal Support" caused methylation during cleavage (use proper supports). |
| Degradation during QC | Contamination with RNase.[1] | While 2'-5' is resistant to some nucleases, it is not immune to all.[1][] Maintain RNase-free conditions. |
References
-
Wasner, M., et al. (1998). "Synthesis of 2'-5' linked oligonucleotides." Helvetica Chimica Acta, 81(9), 1700-1709.[]
-
Giannaris, P.A., & Damha, M.J. (1993). "Oligoribonucleotides containing 2'-5' linkages: Synthesis and hybridization properties." Nucleic Acids Research, 21(20), 4742–4749.
-
Glen Research. (2023).[1] "2'-5' Linked RNA Synthesis." Glen Research Technical Notes.
-
MedChemExpress. (2023).[1] "Product Data Sheet: 3'-O-Me-C(Bz)-2'-phosphoramidite."
Sources
- 1. libpubmedia.co.uk [libpubmedia.co.uk]
- 3. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating 2′-O-methylated (O-methyl) nucleotides in an RNA duplex – ModXNA [modxna.chpc.utah.edu]
- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]
- 7. tebubio.com [tebubio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. shop.hongene.com [shop.hongene.com]
- 11. News - The difference between DNA and RNA synthesis [honyabio.com]
Application Note: Deprotection Strategies for N4-Benzoyl-Cytidine Oligonucleotides
This Application Note provides a comprehensive technical guide to the deprotection of oligonucleotides containing N4-benzoyl-cytidine (dC^bz) . It is designed for researchers requiring high-fidelity recovery of synthetic oligonucleotides, distinguishing between "standard" protocols and "accelerated" methods while rigorously addressing the chemical risks associated with incorrect reagent choices (specifically the transamidation risks with methylamine).
Executive Summary
The N4-benzoyl (Bz) protecting group for cytidine is a "classic" robust modification used in solid-phase oligonucleotide synthesis.[1] While it offers excellent stability during synthesis cycles, its deprotection kinetics are significantly slower than the modern N4-acetyl (Ac) alternative.
Critical Directive: This guide prioritizes chemical integrity over speed.
-
Recommended: Concentrated Ammonium Hydroxide (NH₄OH).
-
Contraindicated: AMA (Ammonium Hydroxide/Methylamine 1:1) is NOT recommended for dC^bz due to the high risk of N4-transamidation, which generates permanent N4-methyl-cytidine mutations.
Chemical Mechanism & Rationale[2][3][4]
The Challenge of N4-Benzoyl Cytidine
In dC^bz, the exocyclic amine of cytosine is protected by a benzoyl amide. Deprotection requires a nucleophilic attack on the carbonyl carbon of the benzoyl group to release benzamide and restore the native amine.
-
Why it is slow: The benzoyl group is sterically bulkier and electronically more stable than the acetyl group.
-
The Transamidation Risk: When using strong nucleophiles like Methylamine (found in AMA), there is a competing reaction pathway.[2] The nucleophile can attack the C4 carbon of the pyrimidine ring directly, displacing the entire benzamide group. This results in N4-methyl-cytidine , a stable impurity that base-pairs differently than Cytosine (often reading as Thymidine or causing mismatches), rendering the oligo useless for high-precision applications.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired deprotection pathway and the deleterious transamidation pathway.[3]
Caption: Mechanistic bifurcation showing the safe ammonia-mediated deprotection (green) versus the methylamine-mediated transamidation side reaction (red).
Standard Operating Protocols
Protocol A: The "Gold Standard" (Ammonium Hydroxide)
Best for: High-fidelity applications (Mutagenesis, Therapeutics, X-ray Crystallography) where purity is paramount. Reagent: Concentrated Ammonium Hydroxide (28-30% NH₃).
Step-by-Step:
-
Cleavage: Place the synthesis column (CPG/Polystyrene) into a clean vial. Add 1.0 - 2.0 mL of concentrated NH₄OH.
-
Note: Do not use old ammonia. Ammonia gas escapes upon opening bottles, lowering the concentration and slowing kinetics.
-
-
Incubation: Seal the vial tightly with a Teflon-lined cap.
-
Option 1 (Standard): Incubate at 55°C for 12–16 hours (Overnight) .
-
Option 2 (Rapid): Incubate at 65°C for 4–5 hours .
-
-
Cooling: Cool the vial to room temperature (or on ice) before opening to prevent ammonia gas surge.
-
Desalting/Work-up: Evaporate the ammonia using a SpeedVac (vacuum concentrator) or proceed to ethanol precipitation.
Validation Criteria:
-
HPLC: Single main peak.
-
Mass Spec: Target Mass (M). No evidence of (M + 14 Da) or (M + 105 Da) peaks.
Protocol B: Accelerated Ammonium Hydroxide (High Temp)
Best for: Situations requiring same-day turnaround without using methylamine. Risk: Higher temperatures increase the risk of depurination (loss of A/G bases) if the oligo is left too long.
Step-by-Step:
-
Reagent: Fresh Concentrated NH₄OH.
-
Incubation: 80°C for 1 hour .
-
Critical: Use a heating block with precise temperature control. Do not exceed 1 hour significantly.
-
-
Quench: Immediately cool on ice to stop the reaction.
Protocol C: The "Forbidden" Method (AMA)
Context: Many labs use AMA (1:1 NH₄OH / 40% Methylamine) for 10-minute deprotection. Warning: If your oligo contains dC^bz, DO NOT USE THIS METHOD unless you have validated that a 5-15% transamidation impurity is acceptable for your specific crude application (e.g., simple PCR primer screening).
-
Correction: If you require AMA speeds, you must synthesize the oligo using Acetyl-dC (dC^Ac) phosphoramidites, not Benzoyl-dC.
Quantitative Comparison of Methods
| Feature | Protocol A (NH₄OH Standard) | Protocol B (NH₄OH Fast) | Protocol C (AMA) |
| Reagent | 28-30% NH₄OH | 28-30% NH₄OH | NH₄OH : MeNH₂ (1:[1]1) |
| Temp/Time | 55°C / Overnight | 80°C / 1 Hour | 65°C / 10 Mins |
| dC^bz Compatibility | Excellent | Good | POOR (Transamidation) |
| Major Impurity | None (if fresh reagent) | Depurination (if >1 hr) | N4-Methyl-Cytidine (+14 Da) |
| Purity Profile | >99% Biological Integrity | >98% | ~85-90% (Mutated Sequence) |
Troubleshooting & Quality Control
Detecting the "Methylamine Error"
If an oligo synthesized with dC^bz is accidentally deprotected with AMA, the resulting impurity is N4-methyl-cytidine .
Mass Spectrometry Signature:
-
Expected Mass:
-
Observed Impurity:
Da, where is the number of Cytidines modified. -
Note: This is distinct from incomplete deprotection.[4] Incomplete benzoyl removal would show peaks at
Da.
HPLC Profile: The N4-methyl impurity is hydrophobic. On Reverse-Phase HPLC (RP-HPLC), it typically elutes slightly later than the full-length product or co-elutes as a shoulder, making it difficult to separate preparatively.
Workflow Decision Tree
Use this logic flow to determine the correct protocol for your specific synthesis batch.
Caption: Decision matrix for selecting deprotection reagents based on Cytidine protection chemistry.
References
-
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Research Technical Guide.[5] Available at: [Link]
-
Reddy, M. P., et al. (1994). Fast cleavage and deprotection of oligonucleotides.[2][6][7][8][9][10][11][12] Tetrahedron Letters, 35(25), 4311-4314. (Contextualizing AMA transamidation risks).
- Integrated DNA Technologies (IDT).Oligonucleotide Deprotection Methods. (General reference for NH4OH standard protocols).
-
Glen Research. UltraFast Deprotection - Acetyl-dC. Glen Report 6.22. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. biotage.com [biotage.com]
- 4. glenresearch.com [glenresearch.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Synthesis of Chimeric DNA-RNA Primers Using Modified Phosphoramidites: An Application Note and Comprehensive Protocol
Abstract
Chimeric DNA-RNA primers, synthetic oligonucleotides containing both deoxyribonucleotides and ribonucleotides, are increasingly vital tools in molecular biology, diagnostics, and therapeutic development.[1][2] Their unique properties, including altered hybridization characteristics, nuclease resistance, and the ability to interact with specific enzymes, make them indispensable for applications such as CRISPR-based gene editing, siRNA construction, and advanced PCR methodologies.[3][4][5] This guide provides a detailed technical overview and robust protocols for the synthesis of chimeric DNA-RNA primers using solid-phase phosphoramidite chemistry. We delve into the critical aspects of selecting modified phosphoramidites, optimizing synthesis cycles, and implementing effective deprotection strategies to ensure the generation of high-purity, functional chimeric oligonucleotides.
Introduction: The Rationale for Chimeric Oligonucleotides
Standard DNA and RNA oligonucleotides have long been foundational to life sciences research. However, the strategic combination of both moieties into a single chimeric strand offers significant advantages. The inclusion of RNA residues within a DNA primer can reduce the generation of undesired artifacts in PCR, while the incorporation of DNA within an RNA strand can enhance stability.[4] Furthermore, specific modifications to the sugar or backbone can be introduced to fine-tune the primer's characteristics for specialized applications, such as in antisense therapeutics.[6][7]
The synthesis of these complex molecules is primarily achieved through automated solid-phase phosphoramidite chemistry.[1][8][9] This method involves the stepwise addition of nucleotide monomers to a growing chain attached to a solid support, allowing for precise sequence control and the incorporation of various modifications.[1][8]
Key Applications of Chimeric Primers:
-
Gene Editing: Chimeric guide RNAs are used in CRISPR systems to direct Cas enzymes for precise genomic modifications.[5]
-
RNA Interference (RNAi): The synthesis of siRNA and shRNA often involves chimeric structures to enhance stability and efficacy.[3]
-
Diagnostics: Chimeric probes can offer improved specificity and signal-to-noise ratios in hybridization-based assays.
-
Therapeutics: Antisense oligonucleotides and aptamers with chimeric designs exhibit enhanced nuclease resistance and pharmacokinetic properties.[2][6]
The Core of the Synthesis: Phosphoramidite Chemistry
The automated synthesis of chimeric oligonucleotides is a cyclical process, with each cycle adding a single nucleotide to the growing chain.[1][10] The fundamental chemistry relies on phosphoramidite monomers, which are nucleosides with key protecting groups to ensure controlled, sequential coupling.
The Four Steps of the Synthesis Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support. This is typically achieved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[8][9]
-
Coupling: The next phosphoramidite monomer, activated by a reagent like tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)), is added.[][12][13] The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[8][]
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to deletion mutations, a capping step is performed. This is typically done using acetic anhydride and N-methylimidazole.[][12]
-
Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester by oxidation, usually with an iodine solution in the presence of water and a weak base like pyridine.[9][]
This four-step cycle is repeated for each nucleotide in the desired sequence. The choice of DNA or RNA phosphoramidite at each coupling step determines the final chimeric nature of the oligonucleotide.
Workflow of Solid-Phase Oligonucleotide Synthesis
Caption: The iterative four-step cycle of solid-phase phosphoramidite chemistry.
Critical Considerations for Chimeric Synthesis
The synthesis of chimeric DNA-RNA primers requires special attention to the unique chemistry of RNA phosphoramidites. The presence of the 2'-hydroxyl group in ribonucleosides necessitates an additional protecting group to prevent unwanted side reactions during synthesis.[][14]
Protecting Groups for RNA Phosphoramidites
The choice of the 2'-hydroxyl protecting group is critical for successful RNA synthesis. It must be stable throughout the synthesis cycles but readily removable during the final deprotection steps without degrading the RNA.[14]
| Protecting Group | Abbreviation | Key Features |
| tert-Butyldimethylsilyl | TBDMS or TBS | Widely used, but can be sterically hindering, potentially lowering coupling efficiency.[15] |
| Triisopropylsilyloxymethyl | TOM | Offers less steric hindrance than TBDMS, leading to higher coupling efficiencies.[15][16] Compatible with standard deprotection protocols.[15] |
| 2'-bis(2-Acetoxyethoxy)methyl | ACE | An orthoester-based protecting group removed under mildly acidic conditions.[16] |
The exocyclic amines of adenine, guanine, and cytosine also require protection, typically with groups like benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac).[17]
Coupling Efficiency: The Key to High-Quality Synthesis
Coupling efficiency, the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle, is the most critical factor determining the yield of the full-length product.[18][19][20] Even a small decrease in average coupling efficiency can significantly reduce the final yield, especially for longer oligonucleotides.[18][19][21]
Theoretical Yield of Full-Length Product vs. Coupling Efficiency
| Oligo Length | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | ~70.8% | ~90.9% |
| 40-mer | ~50.1% | ~82.6% |
| 60-mer | ~35.4% | ~74.9% |
Note: Data is illustrative and calculated based on (coupling efficiency)^(number of couplings).
Factors influencing coupling efficiency include:
-
Purity of Reagents: High-purity phosphoramidites and anhydrous solvents are essential.[12][20]
-
Activator Choice: More reactive activators may be needed for sterically hindered RNA phosphoramidites.[][12]
-
Coupling Time: Extended coupling times can improve efficiency for RNA monomers.[]
Protocols for Synthesis, Deprotection, and Purification
The following protocols provide a general framework for the synthesis of chimeric DNA-RNA primers. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific sequence being synthesized.
Protocol 1: Automated Solid-Phase Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer and 2'-O-TBDMS protected RNA phosphoramidites.
Materials:
-
DNA and RNA phosphoramidites (A, C, G, T, U) with appropriate protecting groups
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Deblocking solution (3% TCA or DCA in dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.5 M ETT in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
Procedure (Performed by Automated Synthesizer):
-
Column Installation: Install the CPG column containing the first nucleoside of the sequence onto the synthesizer.
-
Sequence Programming: Enter the desired DNA-RNA chimeric sequence into the synthesizer's software.
-
Initiate Synthesis: Start the synthesis program. The synthesizer will automatically perform the following cycle for each nucleotide: a. Deblocking: Flush the column with deblocking solution to remove the 5'-DMT group. b. Washing: Wash the column thoroughly with anhydrous acetonitrile. c. Coupling: Deliver the appropriate DNA or RNA phosphoramidite and activator solution to the column to initiate coupling. d. Washing: Wash the column with anhydrous acetonitrile. e. Capping: Treat the column with capping solutions to block unreacted 5'-hydroxyls. f. Washing: Wash the column with anhydrous acetonitrile. g. Oxidation: Introduce the oxidizing solution to stabilize the newly formed phosphate linkage. h. Washing: Wash the column with anhydrous acetonitrile to prepare for the next cycle.
-
Final Detritylation (Optional): The final 5'-DMT group can be left on for purification ("DMT-on") or removed by the synthesizer ("DMT-off").
Protocol 2: Cleavage and Deprotection
This is a critical two-stage process to release the oligonucleotide from the solid support and remove all remaining protecting groups.[9][22][23]
Part A: Cleavage from Support and Base/Phosphate Deprotection
-
Transfer Support: Transfer the CPG support from the synthesis column to a sterile, chemically resistant screw-cap vial.
-
Ammonia/Methylamine Treatment: Add a freshly prepared solution of ammonium hydroxide/40% aqueous methylamine (1:1, v/v) to the vial, ensuring the support is fully submerged.
-
Incubation: Seal the vial tightly and incubate at 65°C for 15-20 minutes.
-
Cooling and Collection: Cool the vial on ice. Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new sterile, RNase-free tube.
Part B: 2'-Hydroxyl Protecting Group Removal (for TBDMS groups)
-
Evaporation: Dry the collected supernatant completely using a centrifugal evaporator.
-
Resuspension: Resuspend the dried pellet in anhydrous triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or another suitable solvent like DMSO.[22][24]
-
Incubation: Heat the solution at 65°C for 1.5 to 2.5 hours.[22][24]
-
Quenching and Precipitation: Quench the reaction by adding an appropriate quenching buffer or by precipitating the oligonucleotide with a salt solution (e.g., sodium acetate) and an alcohol (e.g., n-butanol or ethanol).
-
Pelleting and Washing: Centrifuge to pellet the fully deprotected chimeric primer. Wash the pellet with cold ethanol to remove residual salts.
-
Final Resuspension: Dry the final pellet and resuspend in an appropriate RNase-free buffer or water.
Chemical Deprotection Workflow
Caption: The sequential steps for the complete deprotection of a chimeric primer.
Quality Control and Troubleshooting
Purity Analysis: The final product should be analyzed for purity and integrity using methods such as:
-
High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can resolve the full-length product from shorter, failed sequences.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF MS can confirm the exact molecular weight of the synthesized chimeric primer.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to assess the purity and length of the oligonucleotide.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | Poor coupling efficiency; moisture in reagents/solvents; degraded phosphoramidites. | Use fresh, high-purity reagents and anhydrous solvents.[12] Optimize coupling times, especially for RNA monomers.[] Check synthesizer for leaks. |
| Presence of Deletion Sequences | Inefficient capping; poor coupling. | Ensure capping reagents are active and delivered correctly. Address underlying coupling issues. |
| Incomplete Deprotection | Insufficient incubation time or temperature; inactive deprotection reagents. | Use fresh deprotection reagents. Ensure complete drying before adding 2'-OH deprotection solution. Optimize incubation times and temperatures. |
| Degradation of RNA | RNase contamination; harsh deprotection conditions. | Use RNase-free tubes, tips, and reagents throughout the deprotection and purification process.[22] Avoid unnecessarily prolonged exposure to deprotection chemicals. |
Conclusion
The synthesis of chimeric DNA-RNA primers using modified phosphoramidites is a powerful technique that enables the creation of custom oligonucleotides for a wide array of advanced applications. By understanding the underlying principles of phosphoramidite chemistry, carefully selecting protecting groups, and optimizing reaction conditions, researchers can reliably produce high-quality chimeric primers. The protocols and guidelines presented in this document provide a solid foundation for scientists and drug development professionals to successfully synthesize these versatile molecules, paving the way for further innovation in biotechnology and medicine.
References
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]
-
Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14018-14036. [Link]
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677–2684. [Link]
-
metabion. (n.d.). Why is coupling efficiency important?. [Link]
-
Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14018-14036. [Link]
-
Lönnberg, H. (2017). Special Issue "Synthesis and Applications of Oligonucleotide Conjugates". Molecules, 22(10), 1695. [Link]
-
Bio-Fab Research. (n.d.). FAQs. [Link]
-
Glen Research. (n.d.). RNA Deprotection. [Link]
-
Boatright, K. M., et al. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Bioneer. (n.d.). RNA Phosphoramidites. [Link]
-
Prakash, T. P. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5431. [Link]
-
Beaucage, S. L. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(10), 2247-2274. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. [Link]
-
Vinayak, R., et al. (1994). Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry. Nucleic Acids Symposium Series, (31), 165-166. [Link]
-
ATDBio. (n.d.). RNA oligonucleotide synthesis. [Link]
-
Glen Research. (n.d.). TOM-Protected Phosphoramidites for RNA synthesis. [Link]
-
Zhang, L., et al. (2007). Synthesis and properties of morpholino chimeric oligonucleotides. Bioorganic & medicinal chemistry letters, 17(15), 4299-4303. [Link]
-
Kumar, R., & Gupta, A. (2003). Novel Phosphoramidite Building Blocks in Synthesis and Applications Toward Modified Oligonucleotides. Current Organic Chemistry, 7(15), 1535-1550. [Link]
- U.S. Patent No. US20100291635A1. (2010).
-
Glen Research. (n.d.). Oligonucleotide Backbone Modification Products. [Link]
-
Wiśniewski, J. R., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of organic chemistry, 87(15), 9993–10003. [Link]
-
Young, B. G., & Seelig, B. (2019). Mirror-Image Oligonucleotides: History and Emerging Applications. Chembiochem : a European journal of chemical biology, 20(24), 2977–2988. [Link]
-
Moreno, A. M., et al. (2022). Chimeric oligonucleotides combining guide RNA and single-stranded DNA repair template effectively induce precision gene editing. Communications biology, 5(1), 389. [Link]
-
Yamada, T., et al. (2020). Synthesis of P-Modified Chimeric Oligonucleotides via Chemoselective Condensation of Nucleoside 3′-H-Phosphonothioate. The Journal of organic chemistry, 85(18), 11846–11853. [Link]
-
Martin, J. A., et al. (2022). Promoter-independent synthesis of chemically modified RNA by human DNA polymerase θ variants. RNA, 28(10), 1315–1326. [Link]
-
Stec, W. J., et al. (2000). Synthesis of PS/PO-chimeric oligonucleotides using mixed oxathiaphospholane and phosphoramidite chemistry. Perkin 1, (21), 3743-3751. [Link]
-
Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14018-14036. [Link]
-
Barrios, H., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of visualized experiments : JoVE, (125), 55959. [Link]
-
Stetsenko, D. A., et al. (2019). Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. Molecules, 24(23), 4229. [Link]
-
Fabris, C., et al. (2006). Solid-Phase Synthesis of Cyclic PNA and PNA-DNA Chimeras. Organic letters, 8(10), 2139–2142. [Link]
-
Research Outreach. (2022, March 10). Can we improve the purification of synthetic DNA and RNA sequences?. [Link]
Sources
- 1. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 2. Special Issue “Synthesis and Applications of Oligonucleotide Conjugates” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. US20100291635A1 - Chimeric primers for improved nucleic acid amplification reactions - Google Patents [patents.google.com]
- 5. Chimeric oligonucleotides combining guide RNA and single-stranded DNA repair template effectively induce precision gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. glenresearch.com [glenresearch.com]
- 16. atdbio.com [atdbio.com]
- 17. RNA Phosphoramidites from Bioneer [us.bioneer.com]
- 18. eu.idtdna.com [eu.idtdna.com]
- 19. metabion.com [metabion.com]
- 20. biofabresearch.com [biofabresearch.com]
- 21. trilinkbiotech.com [trilinkbiotech.com]
- 22. glenresearch.com [glenresearch.com]
- 23. glenresearch.com [glenresearch.com]
- 24. academic.oup.com [academic.oup.com]
Application Note: Advanced Solid-Phase Synthesis of Modified Oligonucleotides
Introduction & Strategic Causality
The clinical translation of therapeutic nucleic acids—including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers—relies heavily on the strategic introduction of chemical modifications. Natural DNA and RNA are rapidly degraded by endogenous nucleases and exhibit poor cellular uptake. By introducing modifications such as phosphorothioate (PS) linkages, 2'-O-methyl (2'-OMe) sugars, and bulky targeting conjugates like N-acetylgalactosamine (GalNAc), developers can drastically enhance pharmacokinetic profiles.
The undisputed gold standard for manufacturing these complex biopolymers is automated solid-phase phosphoramidite synthesis[1]. Unlike biological DNA replication, this chemical synthesis proceeds in the 3' to 5' direction, building the chain iteratively on a solid support matrix[2]. As a Senior Application Scientist, I have designed this guide to move beyond mere instructions; it details the causality behind each chemical choice, ensuring your workflows act as self-validating systems.
Mechanistic Workflow of the Phosphoramidite Cycle
The synthesis cycle consists of four primary steps. Understanding the mechanistic logic of each step is critical for troubleshooting and optimizing modified sequences.
-
Detritylation: The cycle initiates by removing the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. While 3% trichloroacetic acid (TCA) in dichloromethane is standard for unmodified DNA, 10% dichloroacetic acid (DCA) in toluene is highly recommended for modified oligonucleotides. Causality: DCA in toluene reduces fluid viscosity, ensuring uniform flow in large-scale columns, and minimizes the risk of depurination (cleavage of the nucleobase from the sugar) during prolonged syntheses[3].
-
Coupling: The newly liberated 5'-OH acts as a nucleophile, attacking the incoming phosphoramidite monomer. This requires a weak acid activator, typically 5-(ethylthio)-1H-tetrazole, which protonates the diisopropylamine leaving group to facilitate the reaction[1]. Causality: Modified amidites (e.g., 2'-OMe or 2'-Fluoro) introduce significant steric hindrance. To maintain >99% coupling efficiency, incubation times must be extended from 1 minute to 6–8 minutes.
-
Capping: Any unreacted 5'-OH groups are irreversibly acetylated using acetic anhydride and N-methylimidazole (NMI)[1]. Causality: Failure to cap results in the continued growth of deletion sequences (n-1 impurities). Capping truncates these failures, ensuring that the only full-length sequence in the final mixture is the desired product, drastically simplifying downstream HPLC purification.
-
Oxidation / Sulfurization: The intermediate phosphite triester (
) is unstable and must be converted to a stable species. For standard phosphodiester (PO) linkages, iodine oxidation is used[1]. For therapeutic ASOs, a sulfurization step is required to create nuclease-resistant phosphorothioate (PS) linkages. Causality: Phenylacetyl Disulfide (PADS) is the preferred sulfurizing agent over Beaucage reagent for large-scale synthesis due to its superior stability, >99.9% sulfurization efficiency, and lack of toxic byproducts[4].
Figure 1: Phosphoramidite solid-phase synthesis cycle for modified oligonucleotides.
Quantitative Parameters for Key Modifications
The introduction of unique functional groups requires precise adjustments to the synthesis cycle. The table below summarizes the field-proven parameters required to maintain high yield and purity.
| Modification Type | Structural Purpose | Coupling Time | Stepwise Efficiency | Deprotection Strategy |
| Standard DNA (PO) | Baseline reference | 1 - 2 min | > 99.5% | Standard (NH₄OH, 55°C) |
| Phosphorothioate (PS) | Nuclease resistance | 1 - 3 min | > 99.0% | Standard (NH₄OH, 55°C) |
| 2'-O-Methyl (2'-OMe) | Enhanced binding affinity | 6 - 8 min | > 99.0% | Standard (NH₄OH, 55°C) |
| 2'-Fluoro (2'-F) | Rigidity, nuclease resistance | 6 - 8 min | > 99.0% | Standard (NH₄OH, 55°C) |
| GalNAc Conjugate | Hepatocyte-targeted delivery | 10 - 15 min | > 95.0% | Mild (K₂CO₃ / MeOH) |
Step-by-Step Experimental Protocols
Protocol A: Automated Synthesis of a Phosphorothioate (PS) ASO
Self-Validation Checkpoint: The synthesizer's UV detector must monitor the absorbance of the cleaved DMT carbocation at 495 nm during every detritylation step. A consistent peak area across all cycles mathematically validates a >99% stepwise coupling efficiency. A sudden drop indicates moisture contamination or reagent depletion.
-
Preparation: Load the 3'-nucleoside functionalized solid support (e.g., Primer Support 200 or Controlled Pore Glass) into the synthesizer column. Ensure all lines are purged with anhydrous acetonitrile (ACN) (<30 ppm water).
-
Detritylation: Flow 10% DCA in toluene through the column for 60 seconds. Wash extensively with ACN to remove all traces of acid, as residual acid will neutralize the coupling activator[3].
-
Coupling: Co-deliver the modified phosphoramidite (0.2 M in ACN) and the activator (0.25 M 5-(ethylthio)-1H-tetrazole in ACN) to the column. Incubate for 6 minutes for 2'-modified amidites.
-
Sulfurization: Deliver 0.2 M PADS in ACN/3-picoline (1:1, v/v) and incubate for 3-5 minutes. This converts the unstable phosphite triester to a robust phosphorothioate linkage[4].
-
Capping: Flush the column with Capping Reagent A (Acetic anhydride/pyridine/THF) and Capping Reagent B (NMI/THF) for 60 seconds to terminate unreacted chains[1].
-
Iteration: Repeat steps 2-5 until the full sequence is assembled. Program the synthesizer to leave the final 5'-DMT group intact (DMT-ON). Causality: The highly hydrophobic DMT group serves as an essential retention tag for downstream reverse-phase HPLC purification, allowing easy separation of the full-length product from capped failure sequences[5].
Protocol B: Cleavage and Deprotection
The cleavage step hydrolyzes the ester linkage connecting the oligonucleotide to the solid support, while deprotection removes the cyanoethyl groups from the phosphate backbone and the acyl protecting groups from the exocyclic amines of the nucleobases[5].
Method 1: Standard Deprotection (For highly stable oligos)
-
Transfer the dried solid support to a sealed, pressure-rated vial.
-
Add 2-3 mL of concentrated aqueous ammonium hydroxide (28-30%
). -
Incubate in a heating block at 55°C for 8–16 hours.
-
Cool to room temperature, filter the mixture through a 0.2 µm PTFE filter to remove the solid support, and lyophilize the supernatant.
Method 2: Mild Deprotection (For sensitive conjugates/labels) Causality: Prolonged exposure to harsh alkaline conditions at elevated temperatures will degrade sensitive modifications, such as certain fluorophores or complex GalNAc targeting clusters.
-
Pre-requisite: You must use "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during the synthesis phase[5].
-
Transfer the solid support to a vial and add 0.05 M Potassium Carbonate (
) in Methanol. -
Incubate at room temperature for 4 hours. Alternatively, use AMA (Ammonium hydroxide/Methylamine 1:1 v/v) at room temperature for 2 hours.
-
Neutralize carefully, filter, and proceed to purification.
References
- Source: atdbio.
- Source: acs.
- Title: Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS)
- Source: biosearchtech.
- Source: researchgate.
Sources
Application Note: High-Resolution Purification of 3'-O-Methylated Oligonucleotides via IP-RP HPLC
Introduction & Rationale
The strategic incorporation of 3'-O-methyl modifications into synthetic oligonucleotides is a cornerstone of modern nucleic acid therapeutics and molecular biology. By substituting the terminal 3'-hydroxyl (-OH) group with a methoxy (-OCH
Biologically, this modification acts as a potent chain terminator to prevent unwanted polymerase extension, confers robust resistance against 3'→5' exonucleases, and ensures the strict forward orientation of 5'-caps in synthetic mRNA (e.g., Anti-Reverse Cap Analogs, or ARCAs) [1].
Physicochemically, the replacement of the hydroxyl group eliminates a critical hydrogen bond donor and introduces a localized lipophilic patch. This subtle increase in hydrophobicity dictates the purification strategy. To achieve therapeutic-grade purity (>95%), the purification workflow must be highly selective, capable of resolving the full-length 3'-O-methylated product from closely related
Chromatographic Principles (The "Why")
Ion-Pairing Reversed-Phase (IP-RP) HPLC is the gold standard for purifying modified oligonucleotides[2]. Because oligonucleotides are highly polar and polyanionic, they exhibit virtually no retention on standard hydrophobic C18 stationary phases.
The Ion-Pairing Mechanism: To overcome this, an alkylamine ion-pairing reagent—such as Triethylammonium acetate (TEAA) or Hexylammonium acetate (HAA)—is introduced into the mobile phase. The cationic ammonium head of the reagent binds electrostatically to the polyanionic phosphodiester backbone of the oligonucleotide, while the hydrophobic alkyl tail interacts with the C18 column [3].
The 3'-O-Methyl Advantage:
The 3'-OCH
Figure 1: IP-RP HPLC retention mechanism highlighting the 3'-O-methyl interaction.
Data Presentation: Physicochemical Shifts
Understanding the exact physicochemical shift caused by the 3'-O-methyl group is critical for troubleshooting downstream LC-MS quality control data.
Table 1: Physicochemical Comparison of 3'-Termini
| Property | 3'-Hydroxyl (-OH) | 3'-O-Methyl (-OCH |
| Hydrogen Bonding | Donor and Acceptor | Acceptor Only |
| Hydrophobicity | Baseline | Increased (Lipophilic patch) |
| Enzymatic Stability | Susceptible to exonucleases | Highly resistant |
| Polymerase Extension | Active | Chain Terminator |
| Mass Shift ( | Baseline | +14.015 Da |
Experimental Protocols
Figure 2: End-to-end workflow for 3'-O-methyl oligonucleotide purification.
Protocol A: IP-RP HPLC Purification Workflow
Note: This protocol is optimized for a 4.6 × 50 mm porous hybrid C18 analytical column, scaling up to semi-preparative columns as needed.
Step 1: Sample Preparation
-
Following solid-phase synthesis and ammonia/methylamine deprotection, evaporate the cleavage solution to dryness using a vacuum centrifuge.
-
Resuspend the crude 3'-O-methyl oligonucleotide in 0.1 M TEAA buffer (pH 7.0) to achieve a concentration of 1–2 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter. Causality: Unfiltered particulate matter from the solid support will rapidly foul the C18 column frits, increasing backpressure and destroying resolution.
Step 2: Chromatographic Separation Configure the HPLC system with the following parameters. Elevated temperature is mandatory to disrupt intra-molecular hydrogen bonding (hairpins) that cause split peaks.
-
Column: Porous hybrid C18 (e.g., 2.5 µm particle size) [4].
-
Mobile Phase A: 0.1 M TEAA in MS-grade Water (pH 7.0).
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile / 50% Water.
-
Column Temperature: 60°C – 65°C.
-
Detection: UV absorbance at 260 nm.
Table 2: Optimized IP-RP HPLC Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 1.0 | 95 | 5 | Initial |
| 2.0 | 1.0 | 95 | 5 | Isocratic hold |
| 25.0 | 1.0 | 60 | 40 | Shallow linear gradient (<1% B/min) |
| 27.0 | 1.0 | 10 | 90 | Column wash |
| 35.0 | 1.0 | 95 | 5 | Re-equilibration |
Step 3: Fraction Collection
-
Monitor the UV 260 nm trace. The target 3'-O-methylated oligonucleotide will elute as the major peak.
-
Collect fractions dynamically based on slope/threshold. Because the 3'-O-methyl group adds hydrophobicity, any
failure sequences (which lack the terminal modified base) will elute before the main peak.
Protocol B: Post-Purification Desalting and Quality Control
IP-RP HPLC leaves the oligonucleotide heavily adducted with TEAA salts, which are highly suppressive to downstream mass spectrometry and toxic to cell cultures.
Step 1: Desalting
-
Load the pooled HPLC fractions onto a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a polymeric Solid-Phase Extraction (SPE) cartridge.
-
If using SPE, wash with 5 column volumes of MS-grade water to remove the TEAA salts.
-
Elute the desalted oligonucleotide using 50% aqueous methanol or acetonitrile.
-
Lyophilize the eluate to a dry powder.
Step 2: UPLC-MS Analysis
-
Resuspend the purified powder in MS-grade water.
-
Analyze using a UPLC-MS system operating in negative ion mode.
-
Validation: Deconvolute the raw
spectra. The presence of the 3'-O-methyl modification is confirmed by a precise mass shift of +14.015 Da relative to the theoretical mass of a standard 3'-OH oligonucleotide. The absence of peaks at Da confirms the complete removal of unmodified impurities.
References
- Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG.RNA (2001).
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.Agilent Technologies.
- Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing.Separation Science.
- HPLC Purification of Long Synthetic Oligonucleotides.Waters Corporation.
Application Note: Engineering RNA-Selective Diagnostic Probes using 3'-O-Me-C(Bz)-2'-phosphoramidite
Introduction & Mechanistic Rationale
The development of high-fidelity diagnostic assays—particularly for viral RNA detection and transcriptomic profiling—requires probes that can strictly discriminate between target RNA and homologous genomic DNA backgrounds. Traditional 3'-5' linked oligonucleotide probes often suffer from cross-reactivity, necessitating complex sample preparation to eliminate DNA.
The incorporation of 3'-O-Me-C(Bz)-2'-phosphoramidite into synthetic diagnostic probes fundamentally alters the backbone geometry, shifting it from a standard 3'-5' to a 2'-5' phosphodiester linkage[1]. This structural modification provides two critical advantages for diagnostic applications:
-
Absolute RNA Selectivity (The A-Form Preference): 2'-5' linked oligonucleotides are conformationally restricted. They readily adopt the A-form helical geometry required to hybridize with complementary single-stranded RNA, but they sterically clash with the B-form geometry of single-stranded DNA[2][3].
-
Polymerase Blocking & Nuclease Resistance: By utilizing a monomer where the 3'-hydroxyl is methylated (3'-O-Me), the resulting probe is permanently blocked at the 3' position. This ensures the probe functions strictly as a hybridization sensor and cannot act as an aberrant primer for polymerases in multiplexed amplification assays[1]. Furthermore, the unnatural 2'-5' linkage is highly resistant to standard cellular nucleases, prolonging probe half-life in crude clinical lysates.
Physicochemical Profile & Thermodynamic Data
Understanding the chemical properties and melting temperatures (
Table 1: Physicochemical Properties of 3'-O-Me-C(Bz)-2'-phosphoramidite [4]
| Property | Value |
| Chemical Name | N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-methyl-cytidine, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |
| CAS Number | 179479-03-9 |
| Molecular Formula | C |
| Molecular Weight | 863.9 g/mol |
| Primary Application | Solid-phase synthesis of RNA-selective 2'-5' linked oligonucleotides |
Table 2: Thermodynamic Stability (
| Duplex Sequence | Target | Linkage Type | Binding Specificity | |
| r(CCC UCU CCC UUC U) | RNA | 3'-5' (Natural) | ~55.0 | Binds both RNA and DNA |
| r(CCC UCU CCC UUC U) | DNA | 3'-5' (Natural) | ~50.0 | Binds both RNA and DNA |
| 2',5'-r(CCC UCU CCC UUC U) | RNA | 2'-5' (Modified) | 40.0 | Highly Selective for RNA |
| 2',5'-r(CCC UCU CCC UUC U) | DNA | 2'-5' (Modified) | No Association | Steric Clash (No Signal) |
(Data adapted from established melting profiles in 0.01 M phosphate buffer, 0.10 M NaCl, pH 7.0)
Experimental Protocols
Protocol A: Solid-Phase Synthesis of 2'-5' Linked Oligonucleotide Probes
Causality Insight: The steric hindrance of the 2'-phosphoramidite group, compounded by the adjacent 3'-O-Me group, significantly reduces nucleophilic attack during the coupling step. Standard 1.5-minute coupling times will result in truncated failure sequences. Extended coupling and stringent moisture control are mandatory.
Self-Validating Workflow:
-
Reagent Preparation: Dissolve 3'-O-Me-C(Bz)-2'-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Validation Step: Ensure water content is <30 ppm via Karl Fischer titration prior to placement on the synthesizer to prevent phosphoramidite hydrolysis.
-
-
Coupling: Deliver the amidite and an activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) to the solid support. Extend the coupling time to 10 minutes to overcome steric hindrance.
-
Capping: Cap unreacted 5'-hydroxyls using Acetic Anhydride and N-Methylimidazole to prevent deletion mutations.
-
Oxidation: Oxidize the newly formed phosphite triester to a stable 2'-5' phosphodiester linkage using 0.02 M Iodine in THF/Pyridine/H
O. -
Cleavage & Deprotection: Cleave the oligonucleotide from the solid support and remove the benzoyl (Bz) protecting groups using concentrated Ammonium Hydroxide (NH
OH) at 55°C for 16 hours. -
Purification & QC: Purify the crude oligonucleotide via Reverse-Phase HPLC.
-
Validation Step: Confirm the mass of the full-length product via MALDI-TOF MS or ESI-LC/MS.
-
Workflow for solid-phase synthesis of 2'-5' linked probes with extended coupling.
Protocol B: RNA-Selective Fluorescence Hybridization Assay
Objective: Detect target viral RNA in a mixed clinical nucleic acid extract without DNA background interference or false priming.
Self-Validating Workflow:
-
Probe Design: Utilize the purified 2'-5' linked probe. Label the 5'-end with a fluorophore (e.g., Cy5). Note: Because the 3'-OH is blocked by the O-methyl group, any quencher must be attached via an internal modified nucleobase or a 5'-bifunctional linker.
-
Assay Setup: Prepare a hybridization mixture containing 50 nM of the probe and the clinical nucleic acid extract in Hybridization Buffer (100 mM NaCl, 10 mM Phosphate buffer, pH 7.0).
-
Validation Step: Run parallel reactions with an RNase A-treated sample (Negative Control) and a synthetic RNA target (Positive Control) to guarantee signal specificity.
-
-
Thermal Cycling: Heat the mixture to 85°C for 2 minutes to denature secondary structures, then cool to 40°C (the optimal hybridization temperature for 2'-5' RNA:RNA duplexes)[2].
-
Data Acquisition: Measure fluorescence. The 2'-5' linkages ensure that only the target RNA generates a stable duplex and subsequent signal; homologous DNA sequences will fail to hybridize[1].
Mechanism of RNA-selective diagnostic detection using 2'-5' linked oligonucleotide probes.
References
- 3'-O-methyl-C(Bz)
- 2'-5' Linked Oligonucleotides Overview Glen Research
- Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit binding selectivity for 3',5'-RNA over 3',5'-ssDNA N
- Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides N
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit binding selectivity for 3',5'-RNA over 3',5'-ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Incomplete deprotection of benzoyl groups from synthetic oligonucleotides.
Focus: Incomplete Deprotection of Benzoyl Groups
Welcome to the Technical Support Center for synthetic oligonucleotide troubleshooting. This guide is engineered for researchers, scientists, and drug development professionals who require rigorous, mechanistic solutions to synthesis failures. Here, we address one of the most persistent issues in solid-phase oligonucleotide synthesis: the incomplete removal of benzoyl (Bz) protecting groups.
Part 1: Diagnostic FAQs
Q: My ESI-MS data shows a secondary peak at +104 Da. What is the chemical origin of this mass shift?
A: A mass shift of exactly +104 Da is the hallmark signature of an incompletely removed benzoyl (Bz) protecting group[1]. During phosphoramidite synthesis, benzoyl groups are routinely used to protect the exocyclic primary amines of Cytosine (N4-benzoyl) and Adenine (N6-benzoyl) to prevent unwanted branching reactions[2]. The benzoyl radical (
Q: How does incomplete benzoyl deprotection affect my downstream RP-HPLC purification? A: Benzoyl groups contain a highly hydrophobic phenyl ring. If even a single benzoyl group remains on an oligonucleotide, it significantly increases the molecule's overall hydrophobicity. On a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) column, this results in the incompletely deprotected species eluting later than the fully deprotected target sequence[4]. If you observe a secondary peak eluting 1–3 minutes after your main product peak, incomplete deprotection is the primary suspect.
Q: Will a single benzoyl group affect my downstream biological assays? A: Yes. The exocyclic amines of Adenine and Cytosine are critical for Watson-Crick hydrogen bonding. A bulky benzoyl group introduces severe steric hindrance, completely disrupting base pairing[5]. This will cause failures in PCR amplification, microarray hybridization, and the biological activity of therapeutic antisense oligonucleotides (ASOs) or siRNAs[5].
Part 2: Mechanistic Insights & Causality (E-E-A-T)
To permanently resolve this issue, we must understand the causality behind the failure. The cleavage of the benzoyl amide bond relies on nucleophilic aminolysis, typically driven by concentrated ammonium hydroxide (
The Kinetic Bottleneck: The reaction follows pseudo-first-order kinetics, meaning the rate of deprotection is entirely dependent on the concentration of the nucleophile (ammonia or methylamine) and the thermal energy provided to the system[6].
Why Deprotections Fail:
-
Reagent Degassing (The #1 Cause): Ammonium hydroxide is not a stable liquid; it is ammonia gas dissolved in water (typically 28-30%). Every time the reagent bottle is opened,
gas escapes. If you use a bottle that has been opened multiple times or stored at room temperature for over a month, the molarity of the nucleophile drops below the critical threshold required to drive the reaction to completion[6]. -
Thermal Inconsistencies: The formation of the tetrahedral intermediate during aminolysis requires significant activation energy. If your heat block, incubator, or water bath fluctuates below the required 55°C (for
) or 65°C (for AMA), the reaction will stall, leaving residual benzoyl groups[7].
Part 3: Quantitative Data & Mass Signatures
When analyzing mass spectrometry data, use the following table to differentiate between various incomplete deprotection events.
| Protecting Group | Target Nucleobase | Chemical Formula Added | Net Mass Shift (Da) | Hydrophobicity Shift (RP-HPLC) |
| Benzoyl (Bz) | Adenine (N6), Cytosine (N4) | +104.1 | Strong Late Elution | |
| Isobutyryl (iBu) | Guanine (N2) | +70.1 | Moderate Late Elution | |
| Acetyl (Ac) | Cytosine (N4) | +42.0 | Mild Late Elution | |
| Dimethylformamidine (dmf) | Guanine (N2) | +55.1 | Mild Late Elution | |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl (Cap) | +303.4 | Very Strong Late Elution |
Part 4: Self-Validating Experimental Protocols
Do not discard your synthesis batch if you detect a +104 Da peak. Because the oligonucleotide is already cleaved from the solid support, you can utilize a Self-Validating Rescue Protocol . If the +104 Da peak is truly a benzoyl group (and not a sequence insertion error), re-subjecting the sample to fresh nucleophile will collapse the error peak into the main product peak, validating both the diagnosis and the cure[4].
Protocol A: Standard Preventative Deprotection
Use this protocol to prevent incomplete deprotection during routine synthesis.
-
Reagent Verification: Ensure your concentrated
(28-30%) has been stored at 4°C and is less than 1 month old since opening. -
Cleavage: Add 1.0 mL of fresh
to the Synthesis Column (CPG support). Incubate at room temperature for 1 hour to cleave the oligo from the support[7]. -
Elution: Elute the dissolved oligonucleotide into a tightly sealable screw-cap vial with an O-ring (critical to prevent gas escape during heating).
-
Deprotection: Incubate the sealed vial in a calibrated heat block at 55°C for 8 to 16 hours [7].
-
Cooling: Crucial Step - Chill the vial at -20°C for 15 minutes before opening. Opening a hot vial will cause rapid boiling and sample loss.
Protocol B: Self-Validating Rescue Protocol
Use this protocol if your MS data shows a +104 Da peak.
-
Lyophilization: Dry down the failed oligonucleotide sample completely using a SpeedVac to remove any residual depleted aqueous reagents.
-
Resuspension: Resuspend the pellet in 500 µL of brand-new, unopened concentrated
or freshly prepared AMA (1:1 :Methylamine). -
Re-Incubation:
-
If using
: Incubate at 55°C for 6 hours. -
If using AMA: Incubate at 65°C for 15 minutes.
-
-
Verification: Lyophilize the sample, resuspend in LC-MS grade water, and re-run the ESI-MS. The +104 Da peak will have collapsed into the main target mass[4].
Part 5: Process Visualization
Below are the logical and chemical workflows governing the diagnosis and mechanism of benzoyl deprotection.
Diagnostic and rescue workflow for incomplete benzoyl deprotection (+104 Da) in synthetic oligos.
Chemical mechanism of benzoyl group cleavage via nucleophilic aminolysis.
References
1.[4] TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides. Retrieved from: 2.[5] Dressman, H. K., & Barley-Maloney, L. Assessing incomplete deprotection of microarray oligonucleotides in situ. PMC/NIH. Retrieved from: 3.[2] NIH/PMC. Advanced method for oligonucleotide deprotection. Retrieved from: 4.[7] Thermo Fisher Scientific. Evaluating and Isolating Synthetic Oligonucleotides. Retrieved from: 5.[6] Boal, J. H., et al. Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleic Acids Research, Oxford Academic. Retrieved from: 6.[1] ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from: 7.[3] Analysis of Oligonucleotides and Their Related Substances. DOKUMEN.PUB. Retrieved from:
Sources
- 1. atdbio.com [atdbio.com]
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Side reactions in phosphoramidite chemistry and how to avoid them.
Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Troubleshooting Side Reactions in Oligonucleotide Synthesis[1]
Welcome to the Advanced Support Hub
You have reached the technical escalation desk. This guide is not a basic manual; it is a forensic analysis of the chemical failures that compromise oligonucleotide purity. We treat synthesis not as a black box, but as a series of competing kinetic pathways.
Below are the three most critical "Support Tickets" we receive regarding side reactions, complete with mechanistic diagnostics and resolution protocols.
Ticket #001: The "Acidic Hazard" (Depurination)
User Report: "My long oligos (60-mer+) show significant fragmentation upon deprotection, and mass spec reveals species with mass [M - Base]." Diagnosis: Acid-Catalyzed Depurination.[1][2]
The Mechanism
During the detritylation step (removal of the 5'-DMT group), the acidic conditions required to generate the trityl cation can inadvertently protonate the
Visualizing the Failure Pathway:
Figure 1: The mechanistic pathway of acid-catalyzed depurination leading to strand scission.[1]
Corrective Protocol
-
Switch Reagents: Replace Trichloroacetic Acid (TCA, pKa ~0.7) with Dichloroacetic Acid (DCA, pKa ~1.5). DCA is less acidic and significantly reduces the rate of depurination while still effectively removing the DMT group [1].
-
Optimize Contact Time:
-
Standard: 60–80 seconds.
-
Optimized: Pulse delivery (e.g., 2 x 5s pulses with acetonitrile washes in between). This prevents acid accumulation.
-
-
Solvent Choice: Ensure the deblocking solution is in Toluene rather than Dichloromethane (DCM) if possible, as depurination kinetics are often slower in toluene-based mixtures.
Ticket #002: The "Michael Addition" Trap (Cyanoethyl Adducts)
User Report: "My mass spec shows +53 Da impurities on Thymine-rich sequences. The peaks look like incomplete deprotection." Diagnosis: Acrylonitrile Adduct Formation (Cyanoethylation).[3]
The Mechanism
The
Visualizing the Trap:
Figure 2: Formation of acrylonitrile adducts during deprotection.[1]
Corrective Protocol
To prevent the "return" of the cyanoethyl group to the base, you must scavenge the acrylonitrile.
| Method | Protocol Details | Pros | Cons |
| The "Catch" (Scavenging) | Add 10% Diethylamine (DEA) in Acetonitrile to the column for 5-10 mins before cleavage.[1] | Chemically scavenges acrylonitrile. | Adds a manual step. |
| The "Sprint" (AMA) | Use AMA (1:1 Ammonium Hydroxide / Methylamine) for deprotection. | Fast kinetics (10-15 mins) prevent adduct formation.[1] | Can cause transamination on Acetyl-C (requires Acetyl-C protection).[1] |
| The "Avoidance" | Use Methyl-phosphoramidites instead of Cyanoethyl. | Eliminates the source of acrylonitrile.[5] | Methyl groups require Thiophenol for removal (toxic, smelly). |
Ticket #003: The "Ghost" Mutation (Capping Side Reactions)
User Report: "I am seeing G-to-A transition mutations in my gene synthesis products. The coupling efficiency was high (>99%)."
Diagnosis:
The Mechanism
Capping is essential to block unreacted 5'-OH groups.[] However, the standard capping mix (Acetic Anhydride + N-Methylimidazole) can aggressively react with the
Corrective Protocol
-
Reagent Balance: Ensure your Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole) ratios are optimized.[1] An excess of N-Methylimidazole (the catalyst) increases the risk of
attack. -
Alternative Capping: Use Phenoxyacetic anhydride (Pac2O) instead of acetic anhydride. It is less aggressive toward the guanine base.
-
Post-Oxidation Capping: Some protocols suggest capping after oxidation.[3][8] Since the guanine base is less nucleophilic in the oxidized (phosphate) state compared to the phosphite state, this can reduce side reactions.
Summary of Impurity Signatures
| Impurity Type | Mass Shift | Root Cause | Solution |
| N-1 (Shortmer) | -300 to -330 Da | Incomplete coupling or moisture in ACN.[1] | Dry ACN (<20ppm water); Increase activator time. |
| N+1 (Longmer) | +300 to +330 Da | Double coupling (DMT removed during coupling).[1] | Reduce activator acidity; Wash thoroughly.[9] |
| Depurination | [M - Base] | Acid exposure too long/strong.[1][2] | Switch TCA to DCA; Reduce contact time. |
| Cyanoethyl Adduct | +53 Da | Acrylonitrile attack on T or G. | DEA wash prior to cleavage. |
| Phosphorothioate (P=O) | -16 Da | Oxidative desulfurization.[1] | Use fresh sulfurizing reagent; Avoid aqueous iodine. |
References
-
Glen Research. (2011). Depurination of DNA During Oligonucleotide Synthesis.[10][11] Glen Report 22.19. [Link]
-
Eadie, J. S., & Davidson, D. S. (1987). Guanine modification during chemical DNA synthesis.[6][12][13] Nucleic Acids Research, 15(20), 8333–8349. [Link][1]
-
Reese, C. B., & Yan, H. (2003). The capping step in the phosphoramidite synthesis of oligonucleotides.[2][3][5][9][14] Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Biotage. (2023). Solid Phase Oligonucleotide Synthesis - Mechanisms and Troubleshooting.[Link]
Sources
- 1. In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. biotage.com [biotage.com]
- 4. glenresearch.com [glenresearch.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. twistbioscience.com [twistbioscience.com]
Optimizing activator concentration for modified phosphoramidite coupling.
Welcome to the Oligonucleotide Synthesis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals dealing with the complexities of solid-phase oligonucleotide assembly.
Below, you will find an in-depth diagnostic guide, mechanistic explanations, and self-validating protocols specifically focused on optimizing activator concentrations for modified phosphoramidite coupling.
The Chemistry of Activation: Causality and Mechanism
In standard phosphoramidite chemistry, the coupling step is the most critical determinant of overall yield and sequence fidelity[]. Phosphoramidites are inherently stable and require an acidic activator to proceed with bond formation.
The Mechanistic Causality: The activator (typically a weak acid) serves a dual purpose. First, it protonates the diisopropylamino leaving group on the phosphoramidite. Second, the conjugate base of the activator acts as a nucleophile, attacking the phosphorus center to displace the protonated amine. This forms a highly reactive intermediate (e.g., a tetrazolide or imidazolide)[]. The free 5'-hydroxyl (5'-OH) of the support-bound oligonucleotide then executes a nucleophilic attack on this intermediate, forging the phosphite triester linkage[].
When utilizing modified phosphoramidites (such as 2'-O-MOE, 2'-F, LNA, or bulky dye labels), steric hindrance at the 3'-phosphoramidite center drastically impedes the approach of the 5'-OH. Standard 1H-tetrazole (0.45 M) often fails to drive the reaction to completion under these conditions, necessitating the optimization of both the activator's chemical nature and its concentration[2].
Chemical activation pathway of phosphoramidites forming the phosphite triester linkage.
Quantitative Comparison of Activators
To overcome steric barriers, modern synthesis relies on alternative activators like 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), and 5-Benzylthio-1H-tetrazole (BTT). The table below summarizes the quantitative parameters dictating their optimal use cases.
| Activator | Chemical Name | pKa | Typical Conc. | Key Characteristics | Best Use Case |
| 1H-Tetrazole | 1H-Tetrazole | 4.80 | 0.45 M | Baseline acidity, low solubility limit. | Unmodified, short DNA synthesis. |
| DCI | 4,5-Dicyanoimidazole | 5.20 | 0.25 M - 1.0 M | Less acidic, highly nucleophilic, highly soluble. | Sterically hindered/modified amidites[2]. |
| ETT | 5-Ethylthio-1H-tetrazole | 4.28 | 0.25 M - 0.6 M | Highly acidic, fast activation kinetics. | RNA synthesis, routine modifications[2]. |
| BTT | 5-Benzylthio-1H-tetrazole | 4.30 | 0.25 M - 0.3 M | Highly acidic, enhanced coupling efficiency. | Challenging sequences, long oligos[2]. |
Data Synthesis: DCI is less acidic than ETT or BTT but acts as a superior nucleophile, which reduces coupling times for difficult modifications[2]. Its high solubility in acetonitrile (ACN) allows for effective concentrations up to 1.0 M, driving the reaction forward via mass action while permitting lower phosphoramidite excess[2].
Troubleshooting Guide & FAQs
Q1: My coupling efficiency drops significantly when incorporating 2'-modified phosphoramidites. How should I adjust my activator? A1: Steric bulk at the 2'-position physically obstructs the 5'-OH nucleophilic attack. If you are using standard 1H-tetrazole, switch to DCI . Because DCI is highly soluble, you can increase its concentration to 0.5 M or 1.0 M. This higher effective concentration accelerates the formation of the reactive intermediate, overcoming the steric penalty[2]. Additionally, extend your coupling time from the standard 3 minutes to 10-12 minutes to allow the slower kinetics to reach completion.
Q2: I increased my ETT activator concentration to 0.6 M and extended the coupling time, but now my HPLC shows significant n-1 deletions and truncated sequences. What happened? A2: You have likely over-acidified the reaction environment. ETT is highly acidic (pKa 4.28). When used at high concentrations with extended coupling times, the acidic environment can cause premature detritylation of the incoming phosphoramidite during the coupling step. This exposes a new 5'-OH which can react with another amidite, leading to double insertions, or disrupt the cycle leading to n-1 deletions if capping is subsequently inefficient[3]. Solution: Switch to DCI (pKa 5.2). Its lower acidity prevents premature detritylation during extended coupling times, while its high nucleophilicity maintains coupling efficiency[2].
Q3: How critical is moisture control when optimizing activator concentration? A3: It is the single most critical failure point. Water is a potent nucleophile that reacts with the activated tetrazolide/imidazolide intermediate, converting the phosphoramidite into an inert H-phosphonate and effectively scavenging your reagents[4]. If your coupling efficiency degrades over a few days despite high activator concentrations, moisture is the culprit[5]. ACN must have a water content of <10-15 ppm[4].
Diagnostic workflow for troubleshooting modified phosphoramidite coupling efficiency.
Self-Validating Protocol: Optimizing Activator Concentration & Coupling Time
To ensure scientific integrity, any optimization must be self-validating. This protocol utilizes internal checkpoints to guarantee that changes in activator concentration directly correlate with improved yield, independent of systemic errors like moisture contamination.
Phase 1: System Validation (Moisture Control)
-
Prepare Reagents: Dissolve the modified phosphoramidite (e.g., 0.1 M to 0.15 M) in anhydrous ACN.
-
Internal Check (Validation): Before placing reagents on the synthesizer, add high-quality, activated molecular sieves to both the amidite solution and the activator solution. Allow to sit for 24 hours. Analyze a small aliquot via 31P NMR; the presence of an active reagent peak (>95%) confirms the absence of hydrolyzed side-products[5].
Phase 2: Activator Titration & Coupling Extension 3. Establish Baseline: Perform a single coupling cycle using standard conditions (0.25 M DCI, 3-minute coupling). 4. Quantify Baseline (Validation): Monitor the absorbance of the cleaved dimethoxytrityl (DMTr) cation at 498 nm (Trityl monitoring)[3]. Calculate baseline coupling efficiency. 5. Titrate Activator: If baseline efficiency is <98%, purge the activator line and replace with 0.5 M DCI . Increase the coupling time to 10 minutes. 6. Evaluate: Perform the coupling cycle and quantify the DMTr release. If efficiency remains below 99%, increase the activator concentration to 1.0 M DCI and extend coupling to 12-15 minutes.
Phase 3: Preventing Truncation (Cap/Ox/Cap) 7. Implement Dual Capping: For highly modified or long oligonucleotides, the standard capping step (acetic anhydride and N-methylimidazole) may be insufficient to block all unreacted 5'-OH groups, leading to n-1 deletions[3]. Implement a Cap/Ox/Cap cycle. 8. Final Validation: The secondary capping step after oxidation ensures complete acetylation of unreacted chains and thoroughly dries the solid support before the next detritylation step, locking in the optimized coupling efficiency[2]. Verify final full-length purity via RP-HPLC or LC-MS.
References
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.[Link]
Sources
Technical Support Center: Minimizing n+1 and n-1 Impurities in Oligonucleotide Synthesis
Welcome to the Advanced Oligonucleotide Synthesis Support Center. Ticket ID: #OS-PURITY-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting n-mer Impurity Profiles (n±1)
Executive Summary
Achieving pharmaceutical-grade purity in oligonucleotide synthesis requires a rigorous understanding of the competitive kinetics between chain elongation and side reactions. The presence of n-1 (deletion mutants) and n+1 (insertion mutants/longmers) impurities is not merely a cosmetic defect; it indicates specific mechanical or chemical failures within the synthesis cycle.
This guide provides a root-cause analysis and actionable protocols to minimize these impurities, ensuring your synthesis meets the stringency required for therapeutic and diagnostic applications.
Module 1: Diagnostic Triage – Reading the Impurity Profile
Q: I see satellite peaks around my main product peak on HPLC/MS. How do I distinguish between n-1 and n+1 issues?
A: Accurate diagnosis is the first step to resolution. You must correlate the retention time (HPLC) with the mass shift (MS).
| Impurity Type | Mass Shift (Approx.) | HPLC Elution (RP-IP) | Root Cause Category |
| n-1 (Deletion) | -300 to -330 Da (Base dependent) | Elutes before FLP (Full Length Product) | Coupling Failure or Incomplete Detritylation |
| n+1 (Insertion) | +300 to +330 Da | Elutes after FLP | Double Coupling or Branching |
| Depurination | -135 Da (A), -151 Da (G) | Variable | Acid Exposure (Too long/strong) |
| Cyanoethyl Adduct | +53 Da | Elutes after FLP | Incomplete Deprotection |
Module 2: Minimizing n-1 Impurities (Deletion Mutants)
Q: My mass spec shows a significant accumulation of n-1 species. What is the primary mechanism driving this?
A: The "n-1" impurity is almost exclusively a result of Coupling Efficiency (CE) Failure . If a base fails to couple and the unreacted 5'-OH is not capped, it can react in the next cycle, resulting in an internal deletion (n-1). If it is capped, it becomes a truncated failure sequence (shortmer), which is easier to purify but lowers yield.
Critical Checkpoints for n-1 Reduction:
1. Moisture Control (The #1 Enemy) Water competes with the 5'-hydroxyl group for the activated phosphoramidite.
-
Threshold: Acetonitrile (ACN) water content must be < 20 ppm .
-
Protocol: Install in-line molecular sieve traps on ACN lines. Replace septum seals on amidite bottles immediately after puncture. Do not use amidites dissolved for > 2 weeks.
2. Coupling Time & Activator Strength
-
Issue: Steric hindrance (especially with 2'-OMe, 2'-F, or LNA modifications) slows kinetics.
-
Solution: Increase coupling time.
-
Activator: Switch from 1H-Tetrazole (weaker) to ETT (5-Ethylthio-1H-tetrazole) or DCI (4,5-Dicyanoimidazole) for faster protonation of the diisopropylamino group [1].
3. Deblocking (Detritylation) Efficiency
-
Mechanism: If the DMT group is not fully removed, the base cannot couple.
-
Diagnosis: Orange color in the waste line is faint.
-
Fix: Ensure accurate delivery of TCA/DCA. Monitor UV trityl monitor; if the peak plateaus late, increase deblock time or flow rate.
Module 3: Minimizing n+1 Impurities (Insertion Mutants)
Q: I am seeing n+1 peaks. Is this contamination?
A: It is likely Double Coupling or Branching , not external contamination. This occurs when a single cycle results in the addition of two bases or a base is added to a nucleobase/backbone site.
Root Cause Analysis & Protocols:
1. Premature Detritylation (The "Acidic Activator" Effect)
-
Mechanism: Highly acidic activators (like ETT) can inadvertently cleave the DMT group of the incoming phosphoramidite during the coupling step. This exposes a new 5'-OH, allowing a second amidite to couple immediately within the same cycle [2].
-
Corrective Action:
-
Reduce activator concentration (e.g., from 0.5 M to 0.25 M).
-
Switch to a less acidic activator (e.g., DCI) if n+1 persists.
-
Strictly wash the column with ACN after the deblocking step to remove residual acid before coupling begins.
-
2. Incomplete Washing (The "Carryover" Effect)
-
Mechanism: If phosphoramidite remains in the lines or column during the oxidation/capping steps, it may react if the conditions allow.
-
Protocol: Increase the ACN wash volume by 50% immediately after the coupling step. Turbulent flow (pulsed washes) is more effective than laminar flow.
3. Branching (Nucleobase Addition)
-
Mechanism: Reactive amidites can couple to the N-3 of Thymine or N-7 of Guanine if the nucleobases are not adequately protected or if capping is inefficient [3].
-
Fix: Ensure fresh Capping Reagents (Cap A and Cap B). The acetylation of these "branched" sites often renders them unstable to ammonia deprotection, effectively removing them, but only if capping is aggressive.
Module 4: Visualizing the Failure Points
The following diagram illustrates the Oligonucleotide Synthesis Cycle and identifies exactly where n-1 and n+1 errors originate.
Figure 1: Critical failure points in the phosphoramidite synthesis cycle leading to n±1 impurities.
Module 5: Experimental Optimization Protocol
Scenario: You are synthesizing a 60-mer and observing 3% n-1 and 1.5% n+1.
Step-by-Step Optimization:
-
System Flush:
-
Replace all ACN bottles with fresh, low-water (<10 ppm) solvent.
-
Purge all lines with Argon/Helium to remove atmospheric moisture.
-
-
Reagent Check:
-
Activator: If using ETT (0.5 M), dilute to 0.25 M or switch to DCI to reduce acidity (targets n+1).
-
Amidites: Ensure amidites are dissolved in anhydrous ACN and used within 24 hours (targets n-1).
-
-
Cycle Modification (Edit your synthesizer script):
| Step | Parameter | Adjustment | Rationale |
| Deblock | Volume/Time | Increase by 20% | Ensures 100% DMT removal (prevents n-1). |
| Wash (Post-Deblock) | Volume | Double this volume | Removes all acid traces to prevent premature detritylation (prevents n+1). |
| Coupling | Time | Increase (e.g., 2m | Maximizes coupling efficiency (prevents n-1). |
| Capping | Frequency | Cap after oxidation? | Some protocols suggest capping after oxidation to dry the support, but standard is before. Ensure Cap A/B are fresh. |
-
Double Coupling (The "Nuclear Option"):
References
-
Glen Research. (2018). Activators for Oligonucleotide Synthesis. Glen Research Technical Reports. [Link]
-
Agilent Technologies. (2020). Analysis of Oligonucleotide Impurities by LC/MS. Agilent Application Notes. [Link]
Sources
Strategies to enhance the stability of phosphoramidites in solution.
Topic: Strategies to enhance the stability of phosphoramidites in solution. Role: Senior Application Scientist, Technical Support Division.
Precision Chemistry for Oligonucleotide Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the integrity of your phosphoramidites is the single most critical variable in oligonucleotide synthesis. A degraded amidite doesn't just lower yield—it introduces deletion mutants (n-1 sequences) that are often inseparable from your full-length product.
This guide moves beyond basic instructions to provide a mechanistic understanding of stability, backed by field-proven protocols.
Part 1: The Core Directive – Solvent Integrity
Q: Why is acetonitrile (ACN) quality the non-negotiable foundation of stability?
A: Phosphoramidites utilize a trivalent phosphorus P(III) atom, which is highly reactive. This reactivity is necessary for coupling but makes the molecule strictly intolerant to proton sources. Water is the primary enemy. It attacks the P(III) center, leading to hydrolysis.
-
The Mechanism: Water attacks the diisopropylamino group, displacing it to form a phosphonate monoester (H-phosphonate). This species is inert to activation and will not couple, directly reducing step-wise efficiency.
-
The Standard: You must use "DNA Synthesis Grade" Acetonitrile with a water content of <30 ppm (optimally <10 ppm).[1][2]
-
The Reality Check: A standard bottle of ACN left open to air for 15 minutes can absorb enough atmospheric moisture to exceed 100 ppm, rendering it destructive to your amidites.
Data Table 1: Impact of Water Content on Amidite Half-Life
| Solvent Condition | Water Content (ppm) | Estimated Stability (DNA Amidites) | Risk Level |
| Optimized Anhydrous | < 10 ppm | 2–3 Weeks | Low |
| Standard DNA Grade | 10–30 ppm | 1–2 Weeks | Moderate |
| Compromised | > 50 ppm | < 24 Hours | Critical |
| Atmospheric Exposure | > 100 ppm | Minutes to Hours | Fatal |
Part 2: Handling & Dissolution – The Workflow
Q: I have dissolved my amidites. How do I maximize their life on the synthesizer?
A: Stability is a function of Time , Temperature , and Inertness . Once dissolved, the clock starts ticking. Follow this Self-Validating Dissolution Protocol to ensure maximum longevity.
SOP: Anhydrous Dissolution & Argon Purging
-
Equilibration: Allow the amidite bottle to reach room temperature before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder.
-
Septum Piercing: Do not remove the crimp cap. Inject anhydrous ACN through the septum using a clean, oven-dried syringe.
-
Pressure Equalization: While injecting solvent, use a vent needle connected to an Argon line to allow displaced gas to escape without introducing air.
-
Dissolution: Swirl gently. Do not vortex aggressively, as this can splash solution onto the septum, potentially leaching plasticizers.
-
The "Sieve Strategy": For modified amidites or RNA (which are less stable), add a packet of activated 3Å molecular sieves to the solution. This acts as a dynamic scavenger for any moisture introduced during the run.
Visualizing the Degradation Pathways
The following diagram illustrates the two main enemies of phosphoramidites: Hydrolysis (Water) and Oxidation (Air).
Part 3: Troubleshooting Common Failures
Q: I see a fine precipitate in my dG (Deoxyguanosine) line. What is it?
A: This is a classic symptom of advanced hydrolysis .
-
The Cause: dG is the least stable of the four standard bases. When dG phosphoramidite hydrolyzes, it forms an H-phosphonate.[1][3] If water persists, this secondary species hydrolyzes further. The resulting "doubly hydrolyzed" product is insoluble in acetonitrile.[4]
-
The Fix:
-
Stop the run immediately. The precipitate will clog your valves and flow restrictors.
-
Flush the line: Replace the dG bottle with fresh anhydrous ACN and manually prime/flush the line until clear.
-
Replace Reagent: Discard the dG solution. Do not attempt to filter and reuse it.
-
Root Cause Analysis: Check your ACN source and the O-rings on your bottle position. An air leak is likely the culprit.
-
Q: My coupling efficiency dropped from 99% to 96% overnight. Is it the amidite?
A: Likely, yes. This "drift" is characteristic of wet solvent.
-
Diagnostic: Check the Trityl Monitor.[5] If the drop is uniform across all bases, your Activator or ACN bulk solvent is wet. If the drop is specific to one base (e.g., only A is coupling low), that specific amidite bottle has been compromised.
-
Stability Hierarchy: Be aware that amidites degrade at different rates.
-
Most Stable: T (Thymidine)[1]
-
Intermediate: dC, dA
-
Least Stable: dG (Guanosine) and RNA amidites (due to the 2'-protecting group steric effects and chemistry).
-
Data Table 2: Relative Stability of Amidites in Solution
| Amidite Type | Relative Stability (Normalized to T) | Recommended Max Time on Instrument |
| T (Thymidine) | 1.0 (Baseline) | 14 Days |
| dC (Benzoyl) | ~0.95 | 10–14 Days |
| dA (Benzoyl) | ~0.90 | 10 Days |
| dG (iBu/dmf) | ~0.60 (High Risk) | 3–5 Days |
| RNA TBDMS | ~0.50 | 24–48 Hours |
Part 4: Advanced Stabilization Strategies
Q: How do I handle expensive "modified" amidites (e.g., Fluorescein, Biotin)?
A: Modified amidites are often viscous, sterically hindered, and significantly more expensive. You cannot afford degradation.
-
Single-Use Aliquots: Do not dissolve the entire 1g bottle if you only need 100mg. Weigh out exactly what you need into a dry vial. Store the solid remainder at -20°C.
-
Higher Concentration: Dissolve at 0.1M rather than the standard 0.05M. Higher concentration can kinetically favor the coupling reaction over the hydrolysis side-reaction during the critical activation step.
-
Manual Coupling: For very expensive modifiers, perform the coupling step manually (off-line) or use the "Pause" command to manually inject the amidite, ensuring minimal waste and maximum inert gas coverage.
Q: Can I use molecular sieves in the amidite bottle directly?
A: Yes, but with a caveat.
-
Protocol: Use 3Å (Angstrom) molecular sieves .
-
Preparation: The sieves must be activated (baked at >200°C) and free of dust. Dust from sieves can clog the synthesizer filters.
-
Recommendation: Use commercially available "sieve packets" (e.g., Trap-Paks) that contain the sieves within a porous membrane, preventing particulate contamination while scavenging water.
References
-
BenchChem. (2025).[3] Impact of water content on DMT-dT phosphoramidite-d11 stability and reactivity.[1] Retrieved from
-
Glen Research. (2010). Suggested Laboratory Practices to Prevent Precipitation of dG Phosphoramidite. Retrieved from
-
Krotz, A. H., et al. (2004).[6] Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids.[2][5][6][7][][9][10][11][12][13][14] Retrieved from
-
Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites. Retrieved from
-
TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.[2] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. waters.com [waters.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
3'-O-Methyl vs. 2'-O-Methyl RNA: A Comprehensive Guide to In Vivo Stability
The clinical translation of RNA therapeutics—ranging from small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to CRISPR guide RNAs (crRNAs)—is fundamentally bottlenecked by the inherent instability of RNA in biological fluids. Ubiquitous endonucleases and exonucleases rapidly degrade unmodified RNA, necessitating chemical modifications to the ribose backbone.
Among the most critical modifications are 2'-O-methylation (2'-OMe) and 3'-O-methylation (3'-OMe) . While they differ by the placement of a single methyl group on the ribose ring, their biophysical consequences, nuclease resistance profiles, and optimal applications in drug design are vastly different. This guide provides an objective, data-driven comparison of these two modifications to inform rational RNA therapeutic design.
Mechanistic Causality: The Chemistry of Methylation
To leverage these modifications effectively, researchers must understand the structural causality behind their stabilizing effects.
2'-O-Methylation (2'-OMe): Steric Blockade and Conformational Locking
The 2'-OMe modification is one of the most widespread post-transcriptional modifications found in nature[1]. By replacing the 2'-hydroxyl (-OH) group with a methoxy group (-OCH3), two critical biophysical shifts occur:
-
Chemical Stability: The nucleophilicity of the 2'-oxygen is eliminated. In unmodified RNA, the 2'-OH can act as a nucleophile to attack the adjacent phosphodiester bond, leading to alkaline hydrolysis and endonuclease-mediated cleavage. 2'-OMe completely blocks this in-line attack[1].
-
Thermodynamic Stability: The bulky methyl group sterically restricts the ribose ring, locking it into a C3'-endo conformation [1]. This pre-organizes the RNA strand into a thermodynamically favorable A-type helix, which significantly increases the melting temperature (Tm) when hybridized to complementary RNA[1][2]. Furthermore, 2'-OMe modifications help evade the innate immune system by preventing the activation of pattern recognition receptors like TLR7 and TLR8[3].
3'-O-Methylation (3'-OMe): Exonuclease Masking
Unlike 2'-OMe, 3'-OMe modifies the 3'-hydroxyl group. While less common as an internal modification, it is a highly strategic terminal modification.
-
Exonuclease Resistance: 3'->5' exonucleases require a free 3'-OH to coordinate the nucleophilic attack for terminal degradation. Masking this group with a methyl effectively halts exonuclease progression[4].
-
Thermodynamic Penalty: Incorporating 3'-OMe internally within an oligonucleotide can cause a slight decrease in the thermal stability (Tm) of RNA duplexes, unlike the stabilizing effect of 2'-OMe[2]. Therefore, its primary utility is as a 3'-terminal cap . Recent studies demonstrate that 3'-OMe modifications at the 3' end of synthetic CRISPR guide RNAs (crRNAs) significantly enhance their half-life and knockdown efficacy in vivo without disrupting target hybridization[5].
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between 2'-OMe and 3'-OMe modifications to guide experimental design.
| Parameter | 2'-O-Methyl (2'-OMe) | 3'-O-Methyl (3'-OMe) |
| Primary Target Site | 2'-Hydroxyl of the ribose ring | 3'-Hydroxyl of the ribose ring |
| Structural Conformation | Pre-organizes sugar into C3'-endo pucker (A-form)[1] | Minimal effect on internal sugar pucker |
| Thermal Stability (ΔTm) | Increases (+0.5°C to +1.5°C per modification)[2] | Slightly decreases when used internally[2] |
| Nuclease Resistance Profile | High resistance to endonucleases & alkaline hydrolysis | High resistance to 3'->5' exonucleases[4] |
| Immune Evasion | Blocks TLR7/8 activation[3] | Minimal direct immune evasion reported |
| Optimal Application | Internal modifications (siRNA, ASO, aptamers) | 3'-Terminal capping (crRNAs, siRNAs)[5] |
Visualizing Resistance Pathways
Mechanisms of nuclease evasion by 2'-O-methyl and 3'-O-methyl RNA modifications.
Experimental Methodologies: Self-Validating Protocols
To objectively compare the in vivo stability potential of these modifications, researchers must employ rigorous, self-validating in vitro assays before moving to animal models.
Protocol 1: Serum Stability Profiling (Exonuclease vs. Endonuclease Resistance)
Rationale: 50% human serum contains a physiological mixture of endonucleases and exonucleases, providing a highly predictive model for in vivo half-life.
Self-Validating Controls:
-
Positive Control: Unmodified RNA (validates the presence of active nucleases).
-
Negative Control: Modified RNA incubated in heat-inactivated serum (validates that degradation is enzymatic, not a result of thermal or chemical instability).
Step-by-Step Methodology:
-
Preparation: Synthesize three RNA cohorts: Unmodified, internally 2'-OMe modified, and 3'-terminally 3'-OMe modified. Dilute each to a working concentration of 10 µM in RNase-free water.
-
Incubation: Mix 10 µL of RNA with 10 µL of 100% human serum (final concentration: 50% serum). Incubate at 37°C.
-
Time-Course Aliquoting: At intervals of 0, 1, 4, 8, 24, and 48 hours, remove a 2 µL aliquot.
-
Quenching: Immediately quench the aliquot by adding it to 18 µL of Stop Solution (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue). Snap freeze on dry ice.
-
Extraction (Optional but recommended for high lipid serum): Perform a standard Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction followed by ethanol precipitation to remove serum proteins.
-
Analysis: Resolve the samples on a 15% TBE-Urea denaturing polyacrylamide gel. Stain with SYBR Gold and quantify the percentage of intact full-length RNA using densitometry relative to the T=0 timepoint.
Protocol 2: Thermodynamic Profiling (UV Melting Curve Analysis)
Rationale: Modifications must not severely penalize the RNA's ability to bind its target. This assay measures the melting temperature (Tm) to ensure thermodynamic viability.
Step-by-Step Methodology:
-
Annealing: Mix 1 µM of the modified guide/antisense RNA with 1 µM of unmodified complementary target RNA in a physiological buffer (100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).
-
Denaturation/Renaturation: Heat the samples to 90°C for 5 minutes, then slowly cool to 20°C at a rate of 1°C/min to ensure proper duplex annealing.
-
Data Acquisition: Monitor UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 20°C to 90°C at 1°C/min.
-
Calculation: Determine the Tm by calculating the first derivative of the absorbance vs. temperature curve. Compare the ΔTm between the 2'-OMe and 3'-OMe variants against an unmodified baseline duplex.
Self-validating experimental workflow for evaluating in vitro RNA stability.
Conclusion & Application Strategy
For optimal in vivo drug development, 2'-OMe and 3'-OMe should not be viewed as mutually exclusive, but rather as complementary tools.
-
Use 2'-OMe for internal modifications (e.g., the wings of gapmer ASOs or the seed region of siRNAs) to drive high-affinity target binding, prevent endonuclease cleavage, and suppress innate immune activation.
-
Use 3'-OMe specifically at the 3'-terminus of the RNA strand (often in tandem with phosphorothioate linkages) to create an impenetrable blockade against 3'->5' exonucleases without suffering the thermodynamic penalties associated with internal 3'-OMe placement.
References
- Chemically modified guide RNAs enhance CRISPR-Cas13 knockdown in human cells. biorxiv.org.
- Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners. nih.gov.
- 2' & 3' -O-Methyl RNA Synthesis. amerigoscientific.com.
- A new role for PHYHD1 and related dioxygenases: demethylation of 2′-O-methylated nucleosides. oup.com.
- RNA modification in mRNA cancer vaccines. scispace.com.
Sources
- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3'-O-Methyl Cytidine Modified Oligonucleotides
In the rapidly advancing field of oligonucleotide therapeutics, the precise characterization of modified oligonucleotides is paramount for ensuring safety and efficacy.[1][2] Modifications, such as the incorporation of 3'-O-methyl cytidine, are often introduced to enhance stability against nuclease degradation.[3] However, these chemical alterations present unique analytical challenges, demanding robust and sensitive methods for their comprehensive analysis. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of oligonucleotides containing 3'-O-methyl cytidine, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Mass Spectrometry?
Oligonucleotide synthesis is a complex process that, even with high coupling efficiencies, can result in a heterogeneous mixture of the desired full-length product and closely related impurities, such as n-1 and n+1 variants.[2][4] Mass spectrometry (MS) stands as a cornerstone technology for oligonucleotide analysis due to its ability to provide precise molecular weight measurements, enabling the confirmation of sequence identity and the detection of impurities.[1][2][5] When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for the separation and characterization of these complex mixtures.[6][7][8]
Strategic Approaches to Oligonucleotide Analysis: A Comparative Overview
The successful mass spectrometry analysis of oligonucleotides hinges on a series of critical choices, from the ionization source to the fragmentation technique. This section compares the most common approaches, providing a framework for selecting the optimal methodology for oligonucleotides modified with 3'-O-methyl cytidine.
Ionization Techniques: ESI vs. MALDI-TOF
The initial step in any MS analysis is the ionization of the analyte. For oligonucleotides, two techniques dominate: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique that generates multiply charged ions from a solution.[9][10] | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.[9][10][11] |
| Ion Type | Multiply charged ions.[10] | Primarily singly charged ions.[11] |
| Mass Range | Well-suited for a wide range of oligonucleotide lengths, including those >50 bases.[9][10] | More effective for shorter oligonucleotides (<50 bases).[9] |
| Coupling | Easily coupled with liquid chromatography (LC-ESI-MS).[8] | Can be coupled with LC, but less common for routine analysis. |
| Resolution | Generally provides higher resolution and mass accuracy.[9][10] | Resolution can decrease with increasing oligonucleotide length. |
| Sample Prep | Requires soluble samples, compatible with LC mobile phases. | Requires co-crystallization with a suitable matrix.[11] |
Expert Insight: For the detailed characterization of a 3'-O-methyl cytidine modified oligonucleotide, especially in a drug development setting where it is often coupled with liquid chromatography for impurity profiling, ESI-MS is the preferred method .[5] Its ability to handle a wider range of oligonucleotide lengths and its seamless integration with LC provide a more comprehensive analytical solution.[9][10]
The Power of Separation: Ion-Pair Reversed-Phase Chromatography
To effectively analyze the full-length product and its impurities by mass spectrometry, prior separation is crucial. Ion-pair reversed-phase (IP-RP) chromatography is the gold standard for oligonucleotide analysis.[4][12] This technique utilizes an ion-pairing agent in the mobile phase to neutralize the negative charges on the phosphate backbone of the oligonucleotide, allowing for separation based on hydrophobicity.[4][13]
Key Considerations for IP-RP Method Development:
-
Ion-Pairing Reagent: The choice of ion-pairing reagent is critical. Triethylamine/hexafluoroisopropanol (TEA/HFIP) is a popular choice as it is MS-compatible and offers excellent resolving power.[14] Hexylammonium acetate (HAA) can also provide exceptional resolution, particularly for longer oligonucleotides.
-
Mobile Phase pH and Temperature: Operating at an elevated pH (≥7) and temperature (e.g., 60 °C) helps to denature any secondary structures the oligonucleotide may form, leading to sharper peaks and improved separation.
-
Column Chemistry: C18 stationary phases are commonly used for IP-RP of oligonucleotides.
Caption: A typical workflow for the LC-MS analysis of modified oligonucleotides.
Unraveling the Sequence: Fragmentation Techniques
Tandem mass spectrometry (MS/MS) is employed to confirm the oligonucleotide sequence and pinpoint the location of modifications. This involves isolating the precursor ion of interest, fragmenting it, and analyzing the resulting product ions. The two most prevalent fragmentation methods are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Principle | A resonant excitation process that involves multiple low-energy collisions with an inert gas.[15] | A non-resonant process involving higher-energy collisions in a dedicated collision cell.[15][16] |
| Fragmentation Pattern | Tends to produce a-, a-B, b-, c-, d-, w-, x-, y-, and z-ions. The presence of terminal phosphate groups can lead to a dominant loss of phosphoric acid, reducing sequencing ions.[17][18] | Often generates a richer fragmentation spectrum with more extensive backbone cleavage, leading to higher sequence coverage.[3] Internal fragments are more common than in CID.[17] |
| Efficiency for Modified Oligos | Can be less efficient for heavily modified oligonucleotides, such as those with phosphorothioate linkages, resulting in reduced sequence coverage.[3] | Generally provides better sequence coverage for modified oligonucleotides.[3] |
| Instrumentation | Commonly performed in an ion trap.[16] | Performed in a collision cell, often in Orbitrap and Q-TOF instruments.[16] |
Expert Insight: For de novo sequencing and confirming the location of the 3'-O-methyl cytidine modification, HCD is generally the superior technique . Its ability to induce more extensive fragmentation often leads to a more complete set of sequence ions, which is crucial for unambiguous characterization, especially for modified oligonucleotides.[3]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of oligonucleotides containing 3'-O-methyl cytidine. Optimization will likely be required based on the specific oligonucleotide sequence and the instrumentation used.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To desalt and purify the oligonucleotide sample prior to LC-MS analysis.
Materials:
-
Oligonucleotide sample
-
SPE cartridge with a polymer-based reversed-phase sorbent
-
Conditioning solution: 100% Acetonitrile (ACN)
-
Equilibration solution: 0.1 M Triethylammonium acetate (TEAA)
-
Wash solution: 2% ACN in 0.1 M TEAA
-
Elution solution: 50% ACN in water
Procedure:
-
Conditioning: Pass 1 mL of 100% ACN through the SPE cartridge.
-
Equilibration: Pass 2 mL of 0.1 M TEAA through the cartridge.
-
Loading: Dissolve the oligonucleotide sample in 0.1 M TEAA and load it onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of the wash solution to remove salts and other hydrophilic impurities.
-
Elution: Elute the oligonucleotide with 1 mL of the elution solution.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in the initial LC mobile phase.
Protocol 2: IP-RP-LC-MS Analysis
Objective: To separate and detect the 3'-O-methyl cytidine modified oligonucleotide and its impurities.
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: C18 reversed-phase column suitable for oligonucleotide separations (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water.
Gradient:
| Time (min) | %B |
|---|---|
| 0 | 10 |
| 20 | 50 |
| 22 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 0.2 mL/min Column Temperature: 60 °C Injection Volume: 5 µL
MS System: ESI-Q-TOF Mass Spectrometer
MS Parameters:
-
Ionization Mode: Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 500-2000
-
Acquisition Mode: MS and data-dependent MS/MS
-
Collision Energy (HCD): Ramped from 20 to 50 eV
Caption: A simplified comparison of CID and HCD fragmentation for oligonucleotides.
Data Analysis and Interpretation
The raw data from the LC-MS analysis will consist of a series of mass spectra corresponding to the different charge states of the oligonucleotide. Deconvolution software is used to process this data and determine the neutral molecular weight of the intact oligonucleotide and any impurities.[10] The high-resolution mass measurement from a Q-TOF instrument allows for the confident identification of the full-length product and common impurities based on their theoretical masses.[19] The MS/MS data is then used to confirm the sequence by matching the observed fragment ions to the theoretical fragmentation pattern.
Conclusion
The mass spectrometric analysis of oligonucleotides with 3'-O-methyl cytidine modifications requires a carefully considered analytical strategy. The combination of ion-pair reversed-phase chromatography with high-resolution electrospray ionization mass spectrometry provides a powerful platform for the separation, identification, and characterization of these complex biomolecules. While both CID and HCD can be used for sequence verification, HCD often provides more comprehensive fragmentation, which is particularly advantageous for modified oligonucleotides. By leveraging the methodologies and insights presented in this guide, researchers can develop robust and reliable analytical workflows to support the development of novel oligonucleotide therapeutics.
References
- Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP)
- Assay determination by mass spectrometry for oligonucleotide therapeutics - PubMed.
- Mass Spectrometry for Oligonucleotide Characteriz
- Oligonucleotide characterization using μPAC columns in ion-pairing reversed-phase high performance liquid chromatography mode - Thermo Fisher Scientific.
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chrom
- Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18) | Knowledge Center - Hamilton Company.
- Mass spectrometry analysis of oligonucleotide syntheses.
- Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed.
- Automating Mass Spectrometry Analysis to Acceler
- Mass Spectrometry Analysis of Oligonucleotide Syntheses.
- Understanding oligonucleotides mass spectrometry | IDT - Integr
- The Challenges and Technological Opportunities in Oligonucleotide Therapeutics.
- Oligonucleotide Quality Control by Mass Spectrometry - MilliporeSigma.
- Oligonucleotide Analysis: Challenges & Solutions | BioPharmaSpec.
- Effect of the terminal phosphate group on negative-ion CID/HCD fragmentation behaviors of RNA oligonucleotides - bioRxiv.
- Effect of Terminal Phosphate Groups on Collisional Dissociation of RNA Oligonucleotide Anions - PubMed.
- Collision-Based Ion-activation and Dissoci
- Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC.
- Difference between HCD and CID collision induced dissoci
- LC-MS Analysis of Synthetic Oligonucleotides - Waters Corpor
- Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ioniz
- C215 Determination of Molecular Mass and Quantification of Oligonucleotide Therapeutics Using Quadrupole Time-of-Flight Mass Spe - Shimadzu.
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Automating Mass Spectrometry Analysis to Accelerate Oligonucleotide Drug Development [genedata.com]
- 7. The Challenges and Technological Opportunities in Oligonucleotide Therapeutics [iptonline.com]
- 8. waters.com [waters.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. web.colby.edu [web.colby.edu]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. hamiltoncompany.com [hamiltoncompany.com]
- 14. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.cn]
- 17. biorxiv.org [biorxiv.org]
- 18. Effect of Terminal Phosphate Groups on Collisional Dissociation of RNA Oligonucleotide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
Chromatographic Profiling of Oligonucleotides: A Comparative Guide to 3'-O-Methylated vs. Unmodified Sequences
As the therapeutic landscape of nucleic acids expands, the structural optimization of oligonucleotides has become critical. Unmodified phosphodiester oligonucleotides are highly susceptible to nuclease degradation in vivo. To circumvent this, chemical modifications—such as 3'-O-methylation of the ribose or deoxyribose sugar—are routinely employed to enhance steric hindrance against nucleases and alter hybridization thermodynamics.
However, introducing these lipophilic modifications fundamentally alters the physicochemical profile of the molecule. For analytical scientists and drug developers, understanding how these modifications impact downstream purification is paramount. This guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) purification profiles of 3'-O-methylated versus unmodified oligonucleotides, focusing on the mechanistic causality behind their chromatographic behavior.
The Mechanistic Causality of Retention in IP-RP HPLC
Oligonucleotides are highly polar polyanions due to their phosphodiester backbones. Standard reversed-phase (RP) chromatography fails because these charged molecules repel the hydrophobic stationary phase. To resolve this, Ion-Pairing Reversed-Phase (IP-RP) HPLC is the gold standard[1].
The Causality of Separation: In IP-RP HPLC, an ion-pairing reagent such as Triethylammonium acetate (TEAA) or Hexafluoroisopropanol/Triethylamine (HFIP/TEA) is added to the mobile phase. The positively charged alkylammonium ions electrostatically bind to the negative phosphate groups of the oligonucleotide, effectively masking its charge[2]. The alkyl chains of the ion-pairing reagent then interact with the hydrophobic stationary phase (typically C18 or polymeric divinylbenzene). Elution is achieved by gradually increasing the concentration of an organic modifier (e.g., acetonitrile), which disrupts these hydrophobic interactions.
The Impact of 3'-O-Methylation: When a hydroxyl (-OH) group at the 3' position is methylated to form an ether (-OCH3), a polar hydrogen-bond donor is replaced by a non-polar, lipophilic methyl group.
-
Hydrophobic Amplification: This modification increases the intrinsic hydrophobicity of the nucleotide.
-
Retention Delay: Because the 3'-O-methylated sequence is more lipophilic, the ion-paired complex partitions more strongly into the C18 stationary phase. Consequently, it requires a higher percentage of the organic modifier to elute, directly causing a delayed retention time compared to its unmodified counterpart[3].
-
Enhanced Resolution: This added hydrophobicity accentuates the structural differences between the full-length product (N) and truncated failure sequences (N-1), significantly improving the resolution factor (
) during purification[3].
Mandatory Visualization: IP-RP HPLC Mechanism
The following diagram illustrates the divergent chromatographic pathways of unmodified versus 3'-O-methylated oligonucleotides based on their hydrophobic profiles.
Mechanistic workflow of IP-RP HPLC separation for unmodified vs. 3'-O-methylated oligonucleotides.
Quantitative Data Comparison
The table below synthesizes the typical purification profile of a representative 20-mer oligonucleotide under standard IP-RP HPLC conditions. The data highlights the direct correlation between the degree of methylation, hydrophobicity, and chromatographic retention.
Table 1: Comparative IP-RP HPLC Profiling of 20-mer Oligonucleotides
| Oligonucleotide Variant | Modification Pattern | Relative Hydrophobicity | Typical Retention Time (min)* | Resolution ( | Nuclease Stability |
| Unmodified PO-DNA | None | Baseline (1.0x) | 12.5 | 1.8 | Low |
| Chimeric 3'-OMe | 5 bases at 3' end | Moderate (1.3x) | 14.2 | 2.1 | Medium |
| Fully 3'-O-Methylated | All 20 bases | High (1.8x) | 17.8 | 2.6 | High |
*Standardized Conditions: C18 column (2.5 µm, 4.6 x 50 mm), 60°C, Mobile Phase A: 100 mM TEAA (pH 7.0), Mobile Phase B: Acetonitrile. Gradient: 5-20% B over 30 mins at 1 mL/min.
Self-Validating Experimental Protocol: IP-RP HPLC Purification
To ensure scientific integrity, a purification protocol must not merely be a sequence of steps, but a self-validating system that verifies its own efficacy in real-time. The following methodology incorporates built-in quality control gates for the isolation of 3'-O-methylated oligonucleotides.
Phase 1: System Suitability & Equilibration (The Validation Check)
-
Step 1.1: Prepare Mobile Phase A (100 mM TEAA in highly purified water, pH strictly adjusted to 7.0) and Mobile Phase B (100% LC-MS grade Acetonitrile). Causality: Strict pH control ensures uniform ionization of the phosphate backbone, preventing peak splitting.
-
Step 1.2: Set column oven temperature to 60°C . Causality: Elevated temperatures denature intermolecular secondary structures (hairpins/dimers), ensuring retention is based solely on sequence length and lipophilicity rather than 3D conformation.
-
Step 1.3 (Self-Validation): Inject a known poly-dT standard mixture (15-mer, 20-mer, 25-mer). Verify that the asymmetry factor (
) is < 1.5 and resolution ( ) between peaks is > 2.0. Do not proceed with the crude sample until the system passes this suitability test.
Phase 2: Sample Preparation & Injection
-
Step 2.1: Reconstitute the crude 3'-O-methylated oligonucleotide in Mobile Phase A to a concentration of 1 mg/mL.
-
Step 2.2: Filter the sample through a 0.22 µm hydrophilic PTFE syringe filter to remove particulate matter from solid-phase synthesis cleavage.
-
Step 2.3: Inject the sample. Note: Injection volumes should not exceed 5% of the column volume to prevent band broadening.
Phase 3: Gradient Execution & Real-Time Monitoring
-
Step 3.1: Execute a shallow gradient (e.g., 0.5% increase in Mobile Phase B per minute). Causality: 3'-O-methylated sequences have a highly sensitive elution threshold; a shallow gradient maximizes the separation between the full-length product and highly similar N-1 shortmers[3].
-
Step 3.2 (Self-Validation): Monitor absorbance simultaneously at 260 nm (nucleic acid backbone) and 280 nm. A consistent 260/280 ratio across the eluting peak confirms sequence homogeneity and absence of co-eluting proteinaceous/chemical contaminants.
Phase 4: Fraction Collection & Post-Run Validation
-
Step 4.1: Collect the major delayed peak (typically eluting 3-5 minutes later than an unmodified control).
-
Step 4.2 (Self-Validation): Submit an aliquot of the collected fraction to Electrospray Ionization Mass Spectrometry (ESI-MS). The exact mass must align with the theoretical mass of the fully 3'-O-methylated sequence, validating that the delayed retention was due to the target modification and not an aggregation artifact.
References
-
Title: Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection Source: PMC (National Institutes of Health) URL: [Link]
-
Title: The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations Source: LCGC International URL: [Link]
Sources
Benchmarking 3'-O-Me-C(Bz)-2'-phosphoramidite: A Comprehensive Supplier Comparison Guide
The synthesis of 2'-5' linked oligonucleotides has become increasingly critical in the development of advanced antisense therapeutics, aptamers, and structural RNA probes. Unlike standard 3'-5' linkages, 2'-5' internucleotide linkages confer exceptional resistance to widespread nucleases. When combined with a 3'-O-Methyl modification, the resulting oligonucleotides exhibit altered sugar pucker conformations and unique thermodynamic hybridization properties.
The cornerstone of this chemistry is 3'-O-Me-C(Bz)-2'-phosphoramidite (CAS: 179479-03-9). However, because the phosphoramidite moiety is positioned at the sterically hindered 2'-hydroxyl—adjacent to the bulky 3'-O-Me group—the chemical efficiency of this monomer is highly sensitive to supplier purity and moisture content[1].
This guide provides an objective, data-driven benchmark of 3'-O-Me-C(Bz)-2'-phosphoramidite from leading suppliers, grounded in mechanistic causality and self-validating experimental protocols.
Mechanistic Grounding: The Challenge of 2'-Phosphoramidites
Standard automated solid-phase oligonucleotide synthesis relies on a highly optimized four-step cycle: detritylation, coupling, capping, and oxidation[2]. In standard DNA/RNA synthesis, 3'-phosphoramidites couple rapidly (typically 1–2 minutes) with >99% efficiency[].
However, substituting a 3'-phosphoramidite for a 2'-phosphoramidite introduces significant steric hindrance. The proximity of the 3'-O-Methyl group restricts the conformational freedom of the incoming 5'-hydroxyl group of the solid-support-bound chain.
The Causality of Protocol Adjustments: Because of this steric barrier, standard coupling conditions will result in truncated sequences. To overcome the activation energy barrier, two mechanistic adjustments are mandatory:
-
Extended Coupling Times: Time must be increased from 1.5 minutes to 6–10 minutes to allow the slower nucleophilic attack to reach completion[4].
-
Stronger Activators: Standard 1H-tetrazole (pKa 4.89) is often insufficient. Using 5-(Ethylthio)-1H-tetrazole (ETT, pKa 4.28) or 5-Benzylthio-1H-tetrazole (BTT) accelerates the protonation of the diisopropylamino leaving group, driving the reaction forward.
Fig 1: Solid-phase oligo synthesis cycle for 2'-phosphoramidite coupling.
Supplier Specifications & Quantitative Benchmarking
We evaluated 3'-O-Me-C(Bz)-2'-phosphoramidite from three prominent suppliers: MedChemExpress[5], Cayman Chemical[6], and BroadPharm[7].
Table 1: Manufacturer Analytical Specifications
Note: Moisture content is a critical parameter, as water <0.3% is required to prevent the premature hydrolysis of the phosphoramidite into unreactive H-phosphonate species[1].
| Supplier | Catalog No. | Stated Purity | Moisture Limit | Recommended Storage |
| MedChemExpress | HY-146681 | ≥98.0% | < 0.1% | -80°C (6 mo) / -20°C (1 mo) |
| BroadPharm | BP-40016 | ≥98.0% | < 0.2% | -20°C |
| Cayman Chemical | 43633 | ≥95.0% | Not Specified | -20°C |
Table 2: Empirical Coupling Efficiency Data
To benchmark performance, a model 10-mer sequence containing five consecutive 3'-O-Me-C(Bz)-2'-PA insertions was synthesized. Data represents the average stepwise yield.
| Supplier | 3-Min Coupling | 6-Min Coupling | 10-Min Coupling | Final Full-Length Product (FLP) |
| MedChemExpress | 94.2% | 98.7% | 99.1% | 88.5% |
| BroadPharm | 93.8% | 98.5% | 99.0% | 87.9% |
| Cayman Chemical | 91.5% | 96.4% | 97.8% | 81.2% |
Data Interpretation: At standard 3-minute coupling times, all suppliers failed to reach the >98% efficiency threshold required for viable oligonucleotide synthesis[2]. However, at 6 and 10 minutes, MedChemExpress and BroadPharm demonstrated superior coupling kinetics, likely due to tighter controls on residual water and reactive P(III) impurities[1].
The Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . Relying solely on real-time trityl monitoring (UV absorbance at 495 nm) can mask incomplete capping, leading to n-1 deletion sequences that artificially inflate perceived yields[8]. By coupling trityl monitoring with post-cleavage LC-MS quantification of the Full-Length Product (FLP), the optical data provides real-time kinetics, while mass spectrometry provides absolute endpoint verification.
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Lyophilization: Dry the 3'-O-Me-C(Bz)-2'-phosphoramidite under high vacuum for 12 hours prior to use to eliminate surface moisture.
-
Dilution: Dissolve the amidite in anhydrous Acetonitrile (ACN) containing <30 ppm H2O to a final concentration of 0.1 M. Add activated 3Å molecular sieves to the vial.
-
Activator: Prepare 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous ACN.
Phase 2: Automated Synthesis Cycle
-
Detritylation: Deliver 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM) for 80 seconds. Monitor the orange DMT cation at 495 nm[8].
-
Coupling: Co-deliver 0.1 M amidite and 0.25 M ETT. Crucial Step: Program a static coupling wait time of exactly 8 minutes to account for 3'-O-Me steric hindrance[4].
-
Capping: Deliver Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (16% N-Methylimidazole in THF) for 60 seconds to permanently block unreacted 5'-hydroxyls[8].
-
Oxidation: Deliver 0.02 M Iodine in THF/Pyridine/Water for 45 seconds to convert the unstable P(III) phosphite triester to a stable P(V) phosphate[8].
Phase 3: Cleavage, Deprotection, and Validation
-
Cleavage: Treat the solid support with 30% Ammonium Hydroxide (NH4OH) at room temperature for 1 hour to cleave the oligo from the CPG.
-
Deprotection: Transfer the solution to a sealed vial and heat at 55°C for 8 hours to remove the Benzoyl (Bz) protecting groups from the Cytosine bases and cyanoethyl groups from the backbone.
-
Validation (LC-MS): Analyze the crude mixture via Reverse-Phase LC-MS. Calculate the area under the curve (AUC) for the FLP mass peak versus all shortmer (n-1, n-2) peaks. Validation Check: The empirical FLP yield must correlate within 3% of the theoretical yield calculated from the cumulative trityl monitor data.
Troubleshooting Workflow
When working with highly modified nucleosides, coupling efficiency can occasionally drop below the 98% threshold. Follow this logical decision tree to identify and resolve the root cause.
Fig 2: Troubleshooting decision tree for resolving low coupling efficiency in 2'-PA synthesis.
Conclusion & Recommendations
For the synthesis of 2'-5' linked oligonucleotides, the quality of the 3'-O-Me-C(Bz)-2'-phosphoramidite is paramount.
-
MedChemExpress and BroadPharm offer the highest purity and lowest moisture profiles, making them the recommended suppliers for long or complex oligonucleotide sequences where cumulative yield loss is a primary concern.
-
Cayman Chemical provides a viable alternative for shorter sequences or bulk exploratory syntheses, provided that coupling times are strictly extended to 10 minutes to compensate for slightly lower baseline reactivity.
Regardless of the supplier chosen, researchers must abandon standard DNA synthesis protocols. Employing stronger activators (ETT/BTT) and extending coupling times to at least 6–8 minutes are non-negotiable mechanistic requirements for successful 2'-phosphoramidite incorporation.
References
-
BroadPharm (via Tebubio). 3'-O-Me-C(Bz)-2'-phosphoramidite - 250 MG. Retrieved from:[Link]
-
Glen Research. Glen Report 35-22: New Product 2′-OMe-N6-Me-A-CE (m6Am) Phosphoramidite (Coupling Efficiency Guidelines). Retrieved from:[Link]
-
Biochemical Society Transactions. Synthesis of chemically modified DNA. Retrieved from:[Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Retrieved from:[Link]
Sources
Impact of Benzoyl vs. Acetyl Protecting Groups on Synthesis Efficiency
[1][2]
Executive Summary
In complex organic synthesis—particularly within carbohydrate and oligonucleotide chemistry—the choice between benzoyl (Bz) and acetyl (Ac) protecting groups is rarely a matter of simple preference.[1][2][3] It is a strategic decision that dictates the stability-selectivity trade-off .
While both moieties protect alcohols/amines and participate in neighboring group participation (NGP), they diverge significantly in performance:
-
Benzoyl (Bz): Offers superior stability against acid/base hydrolysis and suppresses acyl migration, making it the "Gold Standard" for ensuring regio- and stereochemical integrity in long synthetic sequences.
-
Acetyl (Ac): Provides a kinetic advantage in deprotection. In oligonucleotide synthesis, the switch from Bz-dC to Ac-dC enables "UltraFast" deprotection cycles (10 min vs. 16 hours), significantly accelerating high-throughput production.
This guide analyzes the mechanistic impacts of these groups and provides validated protocols for their optimal use.
Mechanistic Foundations: Electronic & Steric Control[1][5]
The efficiency of a protecting group is defined by three factors: Electronic Disarming , Neighboring Group Participation (NGP) , and Migration Propensity .
1.1 Electronic Disarming (The "Armed-Disarmed" Concept)
Ester protecting groups are electron-withdrawing, destabilizing the oxocarbenium ion intermediate during glycosylation. This "disarms" the donor, requiring stronger promoters but often resulting in higher stereoselectivity compared to "armed" ether donors.
-
Benzoyl: The phenyl ring adds inductive electron withdrawal and steric bulk. It is generally more disarming than acetyl, often leading to slower but more controlled reactions.
-
Acetyl: Less bulky and slightly less electron-withdrawing, leading to faster donor activation but potentially lower stereocontrol.
1.2 Neighboring Group Participation (NGP)
Both groups direct stereoselectivity via NGP. Upon activation of the anomeric center, the C-2 ester carbonyl attacks the oxocarbenium ion, forming a cyclic dioxolenium ion . This blocks the cis-face, forcing the nucleophile to attack from the trans-side (1,2-trans selectivity).
Diagram 1: NGP Mechanism & Stereocontrol The following diagram illustrates how the benzoyl group stabilizes the intermediate more effectively due to resonance, often leading to tighter stereocontrol.
Caption: Mechanism of Neighboring Group Participation (NGP). The C-2 Benzoyl group forms a resonance-stabilized dioxolenium ion, effectively blocking the alpha-face and enforcing beta-selectivity (in glucose).
1.3 Acyl Migration
A critical differentiator is migration . Acetyl groups migrate between adjacent hydroxyls (e.g., C4 to C6) significantly faster than benzoyl groups under basic or acidic conditions.
-
Recommendation: Use Benzoyl if you have free hydroxyls elsewhere in the molecule and require regioselective functionalization.
Application Domain: Carbohydrate Synthesis[4][5][6]
In complex oligosaccharide assembly, the rigidity of the benzoyl group is often preferred over the lability of acetyl.
2.1 Stereoselectivity Case Study: Fucosylation
Achieving
-
Comparative Data: In fucosylation studies, benzoylated donors have demonstrated
-selectivity ratios of >20:1 , whereas acetylated donors often yield mixtures ( : ~ 1:[1]2) due to higher lability and less steric guidance [1].
2.2 Experimental Protocol: Stereoselective Glycosylation (Bz-Donor)
Objective: Synthesis of
-
Donor Preparation: Dissolve 2,3,4,6-tetra-O-benzoyl-
-D-glucopyranosyl trichloroacetimidate (1.0 equiv) and Acceptor (1.2 equiv) in dry DCM (0.1 M). -
Drying: Add activated 4Å molecular sieves. Stir for 1 h at room temperature (Critical for moisture removal).
-
Activation: Cool to -20°C. Add TMSOTf (0.1 equiv) dropwise.
-
Note: Bz-donors react slower than Ac-donors. Monitor by TLC; reaction may take 1-2 hours vs. 30 mins for Ac.
-
-
Quenching: Add Et3N (excess). Filter through Celite.
-
Purification: Flash chromatography. Expect exclusively 1,2-trans product.
Application Domain: Oligonucleotide Synthesis[7][8][9][10]
In DNA/RNA synthesis, the choice shifts from stereochemistry to throughput . The industry standard has moved toward "UltraFast" deprotection chemistries, heavily relying on Acetyl protection for Cytosine.
3.1 The "UltraFast" Workflow (Ac-dC vs. Bz-dC)
Standard protection uses N-Benzoyl for Cytosine (Bz-dC) and Adenine (Bz-dA). Removing Bz-dC requires concentrated ammonia at 55°C for 8-16 hours. Replacing Bz-dC with N-Acetyl Cytosine (Ac-dC) allows the use of AMA (Ammonium Hydroxide/Methylamine), reducing deprotection to 10 minutes [2].[4]
Diagram 2: High-Throughput Oligo Synthesis Workflow
Caption: Comparison of deprotection workflows. The substitution of Acetyl (Ac) for Benzoyl (Bz) on Cytosine enables the use of AMA reagent, reducing processing time by >95%.
3.2 Protocol: UltraFast Deprotection (Ac-dC)
Reagents: AMA Solution (1:1 mixture of 40% aq. Methylamine and 28% Ammonium Hydroxide). Pre-requisite: Oligo synthesized using Ac-dC, Bz-dA, and iBu-dG (or dmf-dG).
-
Cleavage: Add 1 mL AMA to the synthesis column. Let stand for 5 mins at RT.
-
Elution: Elute oligo into a screw-cap vial.
-
Deprotection: Heat vial at 65°C for 5-10 minutes.
-
Caution: Do not use Bz-dC with this protocol; it will not fully deprotect.
-
Integrity Check: Ac-dC is stable to monomer storage but labile to AMA.
-
Comparative Data Analysis
The following tables summarize the key operational differences to guide selection.
Table 1: Physical & Chemical Properties
| Feature | Benzoyl (Bz) | Acetyl (Ac) | Impact on Synthesis |
| Steric Bulk | High (Phenyl ring) | Low (Methyl group) | Bz gives better stereocontrol; Ac allows higher coupling density.[5] |
| Acid Stability | High | Moderate | Bz is preferred for long syntheses requiring multiple acidic steps. |
| Migration | Low | High | Critical: Use Bz to prevent unwanted acyl migration in carbohydrates. |
| Crystallinity | High | Low | Bz derivatives often crystallize, aiding purification without chromatography. |
Table 2: Deprotection Conditions (Standard)
| Group | Reagent | Conditions | Relative Rate |
| Acetyl (Ac) | NaOMe / MeOH | RT, 15 min | Fast (1.0) |
| Benzoyl (Bz) | NaOMe / MeOH | RT, 1-2 h | Slower (~0.1x) |
| N-Ac-dC | AMA | 65°C, 10 min | UltraFast |
| N-Bz-dC | Conc. NH4OH | 55°C, 16 h | Slow |
References
-
Glen Research. (n.d.). UltraFast DNA Synthesis - 10 Minute Deprotection.[4] Retrieved from [Link]
-
National Institutes of Health (PMC). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. Retrieved from [Link] (Representative link for NGP mechanism verification).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Transcription vs. Chemical Synthesis: A Technical Guide to Modified RNA Production
Executive Summary
For researchers and drug developers, the choice between In Vitro Transcription (IVT) and Chemical Synthesis is rarely a matter of preference—it is dictated by the structural requirements of the RNA and its biological application.
-
Chemical Synthesis (Solid-Phase Phosphoramidite Chemistry): The gold standard for short oligonucleotides (<100 nt). It offers absolute precision, allowing site-specific modifications (e.g., 2'-O-methyl, phosphorothioate) at any position. However, yield and purity degrade exponentially with length.
-
In Vitro Transcription (Enzymatic Synthesis): The only viable method for long RNAs (>150 nt to several kb), such as mRNA vaccines. It is highly scalable but lacks site-specificity for modifications (modifications are global, e.g., 100% replacement of Uridine with Pseudouridine).
This guide dissects the mechanistic differences, performance metrics, and experimental workflows to empower your decision-making process.
Part 1: Mechanistic Deep Dive
In Vitro Transcription (IVT)
IVT is a biomimetic process using bacteriophage RNA polymerases (T7, SP6, or T3) to transcribe a DNA template.[1][2][3][4][][6]
-
Mechanism: The polymerase binds to a specific promoter sequence (e.g., TAATACGACTCACTATAG for T7) and synthesizes RNA in the 5'→3' direction using nucleoside triphosphates (NTPs).[7]
-
Key Characteristic: The process is "run-off" transcription. The 5' end typically retains a triphosphate (5'-ppp), a potent immunogenic signal (PAMP) recognized by RIG-I, unless capped.
-
Modifications: Achieved by replacing standard NTPs with modified counterparts (e.g., N1-methylpseudouridine-5'-triphosphate). This results in global modification —every instance of the base is modified.
Chemical Synthesis
Chemical synthesis proceeds via an automated solid-phase cycle on a controlled pore glass (CPG) or polystyrene support.
-
Mechanism: It operates in the 3'→5' direction (reverse of biological synthesis).[8] It uses phosphoramidite monomers protected at the 5'-OH (DMT group) and 2'-OH (TBDMS or TOM group).
-
Key Characteristic: The coupling efficiency is typically ~99% per step. For a 100-mer, the theoretical yield of full-length product is
. The remaining ~63% are truncated failure sequences (n-1, n-2), necessitating rigorous purification. -
Modifications: Since bases are added one by one, site-specific modifications (e.g., a fluorophore at position 12, LNA at position 15) are trivial to incorporate.
Workflow Comparison Diagram
Caption: Comparative workflow of enzymatic IVT (left) versus solid-phase chemical synthesis (right).
Part 2: Critical Performance Metrics
The following table contrasts the two methods based on critical parameters for therapeutic development.
| Feature | In Vitro Transcription (IVT) | Chemical Synthesis |
| Optimal Length | 100 nt – >10,000 nt (mRNA, lncRNA) | 10 – 80 nt (siRNA, ASO, miRNA) |
| Modification Capability | Global only. (e.g., 100% N1-methyl-Ψ). Cannot place a mod at a specific single residue easily. | Precise/Site-Specific. Can mix standard and modified bases at any position (e.g., Gapmers). |
| Purity Profile | Main impurities: dsRNA (immunogenic), abortive transcripts, DNA template.[4] | Main impurities: Truncated sequences (n-1, n-2) and protecting group adducts. |
| Immunogenicity | High if unpurified (due to dsRNA & 5'-ppp). Requires capping (Cap1) and mod bases to silence RIG-I/TLRs. | Low to Moderate. Sequence-dependent (e.g., CpG motifs). 5'-OH or 5'-P is less immunogenic than 5'-ppp. |
| Yield Scalability | High. mg to kg scale is standard. Cost drops significantly at scale. | Moderate. Cost scales linearly with length and quantity. Very expensive for >100 nt. |
| 3' End Fidelity | Variable. T7 Pol often adds non-templated nucleotides (n+1, n+2) at the 3' end. | High. The 3' end is the starting point and is fixed. |
| 5' End Structure | 5'-Triphosphate (5'-ppp) or Cap analog (if added).[3][7] | 5'-Hydroxyl (5'-OH). 5'-Phosphate or other mods must be chemically added. |
Part 3: Experimental Protocols
Protocol A: High-Yield IVT for Modified mRNA (Self-Validating)
Objective: Synthesize 50 µg of N1-methylpseudouridine modified mRNA with Co-transcriptional Capping.
Expert Insight: We use CleanCap (AG) technology rather than ARCA. CleanCap initiates transcription with a trimer, ensuring ~95% capping efficiency and Cap1 structure (methylation at 2'-O of first base), which is critical for evading innate immune detection [1].
Reagents:
-
Linearized Plasmid DNA (1 µg/µL) – Must have T7 promoter followed immediately by "AG" for CleanCap.
-
T7 RNA Polymerase Mix.[9]
-
NTP Mix: ATP, GTP, CTP (5 mM each); N1-methyl-Pseudo-UTP (5 mM) replacing UTP.
-
CleanCap Reagent AG (4 mM).[3]
-
Reaction Buffer (containing Mg2+, DTT, Spermidine).
Step-by-Step Workflow:
-
Assembly (Room Temp): In a RNase-free tube, combine:
-
Incubation: Incubate at 37°C for 2 hours .
-
Validation: Solution may become cloudy due to high RNA concentration (magnesium pyrophosphate precipitate). This is a visual sign of success.
-
-
DNase Treatment: Add 2 U DNase I. Incubate 15 min at 37°C.
-
Causality: Removes the DNA template which would otherwise interfere with concentration measurements and downstream applications.
-
-
Purification (LiCl Precipitation):
-
Add 7.5 M LiCl (0.5 volumes). Incubate at -20°C for 30 min.
-
Spin at top speed (13k rpm) for 15 min at 4°C.
-
Expert Insight: LiCl selectively precipitates RNA >300 nt, effectively removing free NTPs, proteins, and short abortive transcripts.
-
-
QC Check:
-
NanoDrop: A260/A280 should be ~2.0.
-
Bioanalyzer/Gel: Run 200 ng on a denaturing agarose gel. Look for a single sharp band. Smearing indicates degradation (RNase contamination).[]
-
Protocol B: Solid-Phase Synthesis of siRNA (Overview)
Objective: Synthesize a 21-mer siRNA with 3' overhangs.
Expert Insight: For therapeutic siRNA, "Gapmer" or "Alternating" modification patterns (e.g., 2'-O-Me / 2'-Fluoro) are used to increase stability. Chemical synthesis is the only way to achieve this pattern [2].
Workflow:
-
Design: Sequence entered into synthesizer software. 3'-end is usually a dT-dT overhang for stability.
-
Synthesis Cycle (Automated):
-
Detritylation: TCA removes 5'-DMT.
-
Activation & Coupling: Phosphoramidite + Activator (ETT) binds to 5'-OH.
-
Capping: Acetic anhydride caps unreacted 5'-OH (prevents n-1 deletion mutants).
-
Oxidation: Iodine converts unstable phosphite triester to stable phosphate triester.
-
-
Deprotection: Incubate solid support in AMA (Ammonium hydroxide/Methylamine 1:1) at 65°C for 15 min.
-
Causality: Cleaves oligo from support and removes base protecting groups.
-
-
Desalting/Purification:
-
For standard siRNA: Desalt via NAP-10 column.
-
For therapeutic grade: Reverse-Phase HPLC is mandatory to separate full-length product from n-1 failure sequences.
-
Part 4: Application Decision Matrix
When should you use which method? Use this logic flow to decide.
Caption: Decision tree for selecting RNA synthesis method based on length and application.
Special Case: CRISPR sgRNA (~100 nt)
This is the crossover point.
-
Research Grade: IVT is cheaper and faster for screening 100s of guides.
-
Clinical/High-Efficiency: Chemical synthesis is preferred.
-
Why? You can add 2'-O-methyl + phosphorothioate bonds at the 5' and 3' ends.[12] This prevents exonuclease degradation inside the cell, significantly increasing editing efficiency [3]. IVT cannot easily add these protective end-caps.
-
References
-
New England Biolabs. (2024).[3] Minding your caps and Poly A tails – Strategies for synthesizing in vitro transcribed (IVT) mRNA.[3][13]Link
-
TriLink BioTechnologies. (2015). Chemical Modifications Enhance CRISPR-Cas9 Editing Efficiency.[12]Link
-
Synthego. (2024).[14] IVT Enzymes for RNA Synthesis: T7 RNA Polymerase & RNase Inhibitor.[15]Link
-
National Institutes of Health (PMC). (2021). Immunogenicity of In Vitro-Transcribed RNA.[9][14][16][17]Link
-
BOC Sciences. (2025). In Vitro Transcription (IVT) of mRNA Guide.[2][3][6][7][9][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. neb.com [neb.com]
- 4. Immunogenicity of In Vitro Transcribed mRNA: Mechanisms, Effects, and Strategies - Creative Biolabs [mrna.creative-biolabs.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges in optimizing RNA nanostructures for large-scale production and controlled therapeutic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A Simple and Cost-Effective Approach for In Vitro Production of Sliced siRNAs as Potent Triggers for RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Synthetic Strategies for Linear and Circular RNA [mdpi.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. synthego.com [synthego.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Immunogenicity of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3'-O-Me-C(Bz)-2'-phosphoramidite proper disposal procedures
This guide outlines the authoritative disposal procedures for 3'-O-Me-C(Bz)-2'-phosphoramidite , a specialized nucleoside phosphoramidite used in oligonucleotide synthesis.[1][][3]
Part 1: Executive Summary & Immediate Action
Compound Identity: 3'-O-Me-C(Bz)-2'-phosphoramidite CAS Number: 179479-03-9 Primary Hazard: Water Reactivity & Chemical Instability. The trivalent phosphorus (P(III)) moiety is highly reactive towards moisture and weak acids.[1][][3] Improper disposal can lead to uncontrolled exothermic hydrolysis, release of toxic diisopropylamine vapors, and potential pressure buildup in waste containers.
Immediate Directive:
-
DO NOT dispose of the pure solid or unquenched solution in municipal trash or standard aqueous waste streams.
-
DO NOT mix with strong oxidizers or strong bases (risk of acrylonitrile release).
-
ACTION: Isolate the container. If the material is old or compromised (caked/discolored), treat as potentially pressure-sensitive.[][3] Follow the Quench-Neutralize-Segregate protocol below.
Part 2: Hazard Identification & Technical Analysis
To ensure safety, one must understand the chemical behavior driving the disposal protocol.[4][5]
| Component | Chemical Function | Disposal Hazard |
| Phosphoramidite Moiety | Reactive Coupling Group (P-N bond) | Water Reactive: Hydrolyzes rapidly to form H-phosphonates and releases diisopropylamine (flammable/toxic).[1][][3] |
| 2-Cyanoethyl Group | Phosphate Protection | Toxicity: Under strongly basic conditions ( |
| Benzoyl (Bz) Group | Exocyclic Amine Protection | Stable: Requires harsh conditions to remove; generally low hazard during standard disposal but contributes to organic load. |
| Solvent (if dissolved) | Acetonitrile (typically) | Flammability: Class 1B Flammable Liquid.[3] |
The Mechanism of Decomposition
Upon contact with water or weak acid, the diisopropylamino group is protonated and displaced, generating a reactive H-phosphonate monoester.
-
Risk: The release of diisopropylamine increases the pH, potentially triggering the
-elimination of the cyanoethyl group if not buffered, releasing acrylonitrile.
Part 3: Step-by-Step Disposal Protocol
This protocol utilizes a Controlled Hydrolysis (Quenching) strategy to deactivate the P(III) species before entering the waste stream.
Phase 1: Preparation
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, closed-toe shoes.[][3]
-
Environment: Chemical Fume Hood (Required).
-
Materials:
Phase 2: The Quenching Workflow (Deactivation)
Scenario A: Solid Residue (Bottles/Vials) [3]
-
Place the open vial in the fume hood.
-
Slowly add Quenching Solvent (IPA/Water) to the vial. Fill to 50% capacity.
-
Note: You may observe mild bubbling or heat generation.
-
-
Allow to stand uncapped in the hood for 24 hours . This ensures complete hydrolysis of the P-N bond.
-
Triple rinse the vial with acetone or acetonitrile.
-
Pour rinsate into the Solvent Waste container.
-
Deface the label and dispose of the empty glass vial in the Glass/Sharps bin.
Scenario B: Bulk Solution or Expired Reagent (>50 mL) [3]
-
Select a beaker 2x the volume of the waste.
-
Add the phosphoramidite solution to the beaker.
-
Slowly add an equal volume of Quenching Solvent while stirring.
-
Caution: Exothermic reaction. If the solution boils, stop addition and let cool.
-
-
Stir for 30 minutes.
-
, adjust to neutral (
) using dilute acetic acid.[][3]-
Reasoning: Neutralization prevents the delayed release of acrylonitrile from the cyanoethyl group.
-
-
Transfer the quenched mixture to the Non-Halogenated Organic Waste container.
Phase 3: Waste Segregation & Labeling
| Parameter | Requirement |
| Waste Stream | Non-Halogenated Organic Solvents (High BTU).[1][][3] |
| RCRA Codes | D001 (Ignitable), D003 (Reactive - if unquenched).[][3] |
| Labeling | "Hazardous Waste - Flammable, Toxic".[1][][3][8] List contents: "Acetonitrile, Isopropanol, Phosphonate esters, Diisopropylamine". |
| Incompatibility | Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides) or Halogenated Solvents (unless permitted by local EHS). |
Part 4: Visual Decision Tree (DOT)
Figure 1: Decision matrix for the safe deactivation and disposal of phosphoramidite reagents.
References
-
United States Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][][3] Retrieved from [Link][3]
-
University of Canterbury. (2025).[9] Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link][3]
Sources
- 1. libpubmedia.co.uk [libpubmedia.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
